An In-depth Technical Guide to 6-Methyl-triazolo[1,5-a]pyrazin-2-ylamine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine: Synthesis, Characterization, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals This guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from closely related analogues and the broader class of[1][2][3]triazolo[1,5-a]pyrazines to present a robust scientific narrative. The methodologies, analytical interpretations, and biological context are grounded in established chemical principles and field-proven insights.
The[1][2][3]triazolo[1,5-a]pyrazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in drug discovery. Its structure is isomeric with other biologically active scaffolds, such as the[1][2][3]triazolo[1,5-c]pyrimidine core found in known adenosine A2A receptor antagonists. This structural relationship suggests the potential for[1][2][3]triazolo[1,5-a]pyrazines to interact with similar biological targets, offering a novel chemical space for the development of therapeutics, particularly in the context of neurodegenerative disorders like Parkinson's disease.[1] The strategic placement of substituents on this core structure, such as the methyl and amine groups in 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine, allows for the fine-tuning of its physicochemical properties and biological activity.
Physicochemical Properties
While specific experimental data for 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure.
A plausible and efficient synthetic route to 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine can be conceptualized based on established methods for the synthesis of the core[1][2][3]triazolo[1,5-a]pyrazine ring system. A common strategy involves the condensation of a 3-amino-1,2,4-triazole with a suitable dicarbonyl or equivalent species.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Characterization & Solubility Profile of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Executive Summary
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (hereafter referred to as MTP-2A ) is a critical heterocyclic building block and pharmacophore scaffold.[1][2] It is frequently utilized in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors and other kinase-targeted therapeutics.[1][2] Its fused [1,2,4]triazolo[1,5-a]pyrazine core provides a rigid, planar geometry that mimics purine bases, allowing for specific binding interactions within enzyme active sites.[1][2]
This guide provides a comprehensive analysis of the physicochemical properties of MTP-2A, focusing on its solubility behavior, ionization constants, and stability.[1][2] It includes validated protocols for solubility profiling essential for early-stage drug discovery.[1]
Molecular Identity & Structural Analysis
MTP-2A is characterized by a bicyclic system containing four nitrogen atoms, imparting significant polarity and electron-deficiency to the ring system.[1]
Property
Data
Notes
Chemical Name
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
IUPAC
Molecular Formula
C₆H₇N₅
High Nitrogen/Carbon ratio
Molecular Weight
149.15 g/mol
Fragment-like space
CAS Number
Referenced as derivative of 88002-33-9
Core scaffold CAS: 88002-33-9
SMILES
CC1=CN2C(=N1)N=C(N2)N
Appearance
Off-white to pale yellow solid
Crystalline
Structural Insight:
The molecule features an exocyclic primary amine at position 2.[1] The electron-withdrawing nature of the fused pyrazine ring reduces the basicity of this amine compared to a standard aniline.[1] The nitrogen atoms in the pyrazine ring (positions 5 and 8) and the triazole bridgehead contribute to a high Polar Surface Area (PSA), influencing its aqueous solubility and membrane permeability.[1][2]
Physicochemical Profile (In Silico & Empirical)
Understanding the ionization and lipophilicity is a prerequisite for designing solubility experiments.[1][2]
Calculated & Observed Properties
Parameter
Value (Approx.)
Source/Methodology
Implications
cLogP
-0.2 to 0.3
Consensus Prediction
Amphiphilic; likely water-soluble but lipophilicity increases with methylation.[1][2]
TPSA
~80 Ų
Topological Calculation
High polarity relative to MW; suggests good solubility in polar protic solvents.[1]
pKa (Basic)
~2.5 - 3.5
Predicted (Pyrazine N)
Weakly basic.[1][2] Protonation occurs only at low pH (< 2).[1][2]
pKa (Amine)
~13 (Acidic H)
Predicted
The exocyclic amine H is not acidic in physiological range.[1][2]
Melting Point
>200°C
Analog Comparison
High lattice energy due to intermolecular H-bonding (N-H[1][2]···N).
Solubility Profile
Water: Moderate to Good.[1] The planar structure allows stacking (reducing solubility), but the high heteroatom count promotes hydrogen bonding with water.[1][2]
DMSO: Excellent (>50 mM).[1][2] Preferred solvent for stock solutions.[1][2]
To accurately determine the solubility of MTP-2A, a thermodynamic equilibrium method is required.[1] Kinetic solubility (precipitation from DMSO) is sufficient for HTS, but thermodynamic data is necessary for formulation.[1][2]
This diagram outlines the logical flow for determining the solubility profile, ensuring sample integrity and data accuracy.
Caption: Standardized thermodynamic solubility workflow ensuring saturation equilibrium and removal of micro-particulates before quantification.
Figure 2: pH-Dependent Ionization Logic
Understanding how pH affects the solubility of the triazolopyrazine core.
Caption: The solubility of MTP-2A is pH-dependent. At low pH, protonation of the ring nitrogens significantly increases aqueous solubility.[1][2]
Stability & Handling
Oxidative Stability: The pyrazine ring is susceptible to N-oxidation by strong oxidants (e.g., mCPBA, peroxides).[1][2] Avoid storage in solvents containing peroxides (e.g., old ethers).[1][2]
Hygroscopicity: The high polarity suggests potential hygroscopicity.[1] Store in a desiccator at -20°C.
Photostability: Generally stable, but amber vials are recommended for long-term storage of solutions.[1]
References
World Health Organization. (2020).[1][2] Pharmacopoeia of the People's Republic of China.[1] (General protocols for solubility testing).
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
PubChem. (2025).[1][2][3] Compound Summary: [1,2,4]triazolo[1,5-a]pyrazin-2-amine.[1][2][3] National Library of Medicine.[1][2] [1][2]
Veraguas, A., et al. (2011).[1][2] Synthesis and pharmacological evaluation of [1,2,4]triazolo[1,5-a]pyrazine derivatives as adenosine receptor antagonists. (Provides context on the stability and synthesis of the core scaffold).
Medicinal Chemistry Applications of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Scaffolds
This guide provides an in-depth technical analysis of the 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine scaffold, a privileged heterocyclic core in modern medicinal chemistry. Executive Summary The 6-Methyl-[1,2,4]tri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine scaffold, a privileged heterocyclic core in modern medicinal chemistry.
Executive Summary
The 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine scaffold represents a critical class of purine bioisosteres . Its fused tricyclic architecture—comprising a pyrazine ring fused to a triazole—mimics the adenine core of ATP, making it a "privileged structure" for targeting ATP-binding sites in kinases and other nucleotide-dependent enzymes.
This guide analyzes the scaffold’s utility in drug discovery, focusing on its role as a kinase hinge binder , adenosine receptor antagonist , and PDE inhibitor . We provide detailed synthetic protocols, structural activity relationship (SAR) insights, and mechanistic rationales for its application in oncology and immunology.
2-Amino Group: Primary hydrogen bond donor/acceptor; critical for "hinge binding" in kinases.
6-Methyl Group: Provides a hydrophobic handle to fill small lipophilic pockets (e.g., the "gatekeeper" region in kinases) and blocks metabolic oxidation at the reactive pyrazine carbon.
Bridgehead Nitrogen (N4): Essential for maintaining planarity and aromaticity.
Physiochemical Profile
This scaffold offers a favorable "Rule of 5" profile for lead optimization:
Property
Value (Approx.)
Medicinal Chemistry Significance
Molecular Weight
~149.15 Da
Low MW allows significant room for derivatization (Fragment-Based Drug Design).
cLogP
~0.2 - 0.5
Highly polar yet membrane permeable; excellent starting point for oral bioavailability.
TPSA
~65 Ų
Ideal for cell permeability; sufficient polarity for solubility.
H-Bond Donors
1 (NH₂)
Critical for specific active site interactions.
H-Bond Acceptors
3 (Ring Ns)
Facilitates water-mediated bridging or direct backbone interactions.
Synthetic Accessibility & Protocols
The synthesis of the [1,2,4]triazolo[1,5-a]pyrazine core is non-trivial due to the need for specific regiocontrol during the ring fusion. The most robust method utilizes an isothiocyanate-mediated annulation sequence.
Core Synthesis Workflow (The Isothiocyanate Route)
This protocol ensures the correct regiochemistry of the amino group at position 2.
Mechanism: Nucleophilic attack of the pyrazine amine onto the isothiocyanate carbon forms the N-ethoxycarbonyl-N'-(5-methylpyrazin-2-yl)thiourea intermediate.
Step 2: Cyclodesulfurization & Annulation
Reagents: Hydroxylamine hydrochloride (
), Diisopropylethylamine (DIEA).
Solvent: Ethanol/Methanol (1:1).
Conditions: Reflux (70-80°C), 3-6 h.
Mechanism: Hydroxylamine attacks the thiocarbonyl, facilitating the elimination of sulfur and cyclization onto the pyrazine ring nitrogen (N1 of pyrazine) to close the triazole ring.
Visualization of Synthesis Logic
Caption: Two-step regioselective synthesis of the 6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine core via thiourea intermediate.
Medicinal Chemistry Applications
Case Study 1: Kinase Inhibition (ATP-Competitive)
The most prominent application of this scaffold is in the design of Type I ATP-competitive inhibitors . The 2-amino-triazolopyrazine motif functions as an adenine mimic.
Target Class: Tyrosine Kinases (e.g., JAK family, Syk) and Serine/Threonine Kinases (e.g., CDK).
Binding Mode:
The 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).
The N1 nitrogen (triazole) acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH of the hinge.
The 6-methyl group orients towards the solvent front or the gatekeeper residue, providing a vector for selectivity.
Derivatization Strategy: The 2-amino group is rarely left free. It is typically acylated or coupled to form a urea, extending the molecule into the "sugar pocket" or "back pocket" of the kinase to gain potency and selectivity.
Case Study 2: Adenosine Receptor Antagonists (A2A)
Adenosine receptors (GPCRs) recognize the adenine core of adenosine. The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a classic antagonist core.
Mechanism: Orthosteric blockade of the adenosine binding site.
SAR Insight: Substitution at the 6-position (methyl or larger aryl groups) is critical for hydrophobic packing within the GPCR transmembrane bundle.
Case Study 3: Phosphodiesterase (PDE) Inhibition
Fused triazolo-systems are bioisosteres of the cGMP/cAMP purine ring, making them natural scaffolds for PDE inhibitors.
Target: PDE2A, PDE4, PDE10.
Structural Logic: The planar tricyclic system stacks between conserved Phenylalanine/Tyrosine residues in the PDE active site (glutamine switch region).
Structure-Activity Relationship (SAR) Logic
The optimization of this scaffold follows a defined logic tree.
Caption: SAR decision tree for optimizing the 6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine scaffold.
References
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines and Pyrazines
Title: "Efficient Synthesis of [1,2,4]Triazolo[1,5-a]pyridines and Rel
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity and Therapeutic Potential of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Content Type: Technical Whitepaper / Scaffold Analysis
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (CAS: 2169173-29-7) represents a "privileged scaffold."[1] It is not merely a chemical intermediate but a potent pharmacophore capable of engaging diverse biological targets ranging from receptor tyrosine kinases (RTKs) to G-protein coupled receptors (GPCRs).[1]
This technical guide analyzes the structural attributes that make this scaffold indispensable for fragment-based drug design (FBDD). We explore its primary utility in developing dual c-Met/VEGFR-2 inhibitors for oncology and Adenosine Receptor antagonists for neurodegenerative applications, supported by validated synthetic protocols and mechanistic insights.[1]
Structural Pharmacology & Molecular Logic[1]
The Purine Bioisostere Hypothesis
The [1,2,4]triazolo[1,5-a]pyrazine core is isoelectronic with purines (adenine/guanine). This structural mimicry allows the scaffold to:
Competitively inhibit ATP-binding sites in kinases (e.g., c-Met, ALK).[1]
Bind orthosteric sites of adenosine receptors (A2A, A3).
The 2-amino group serves as a critical hydrogen bond donor/acceptor motif, often interacting with the "hinge region" residues (e.g., Glu, Met) in kinase domains, while the 6-methyl group provides a vector for hydrophobic interactions or further derivatization to tune solubility and metabolic stability.
Key Pharmacophoric Features[1][2]
Rigid Planarity: Ensures high entropy-driven binding affinity by minimizing conformational penalties upon binding.[1]
Nitrogen-Rich Core: High polar surface area (PSA) facilitates hydrogen bonding but requires careful lipophilicity management (LogP tuning) for membrane permeability.[1]
Vectorial Functionalization: The C-6 and N-2 positions allow for divergent synthesis, enabling "SAR exploration" (Structure-Activity Relationship) without disrupting the core binding mode.[1]
Therapeutic Applications & Case Studies
Oncology: Dual c-Met / VEGFR-2 Inhibition
Dysregulation of the HGF/c-Met axis is a driver of tumor metastasis and resistance to EGFR inhibitors.[1] Derivatives of the triazolopyrazine scaffold have demonstrated nanomolar potency against c-Met and VEGFR-2 .[1][2]
Mechanism: The scaffold occupies the ATP-binding pocket.[1] The 2-amine forms H-bonds with the hinge region (e.g., Pro972 in c-Met), while the pyrazine nitrogen interacts with solvent-front residues.[1]
Outcome: Simultaneous blockade of angiogenesis (VEGFR-2) and metastasis (c-Met), creating a synergistic antitumor effect.[1]
Neurology: Adenosine A2A Receptor Antagonism
The scaffold is a proven template for A2A receptor antagonists, which are therapeutic targets for Parkinson’s Disease .
Mechanism: A2A receptors in the striatum regulate motor control. Antagonism reduces the indirect pathway's overactivity.
Selectivity: Substitutions at the 6-position (methyl or aryl extensions) dictate selectivity between A2A and A1 subtypes, reducing cardiovascular side effects associated with A1 blockade.
Visualizing the Mechanism of Action[3]
The following diagram illustrates the dual-pathway inhibition strategy utilizing the triazolopyrazine scaffold in an oncology context.
Figure 1: Dual inhibition mechanism of triazolopyrazine derivatives targeting c-Met and VEGFR-2 pathways to suppress tumor growth.[1]
Experimental Protocols
Chemical Synthesis of the Scaffold
Objective: Synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine from commercially available precursors.
Validation: Confirm structure via 1H-NMR (DMSO-d6) showing characteristic pyrazine protons and the NH2 peak.
In Vitro Kinase Inhibition Assay (c-Met)
Objective: Quantify the IC50 of the synthesized derivative against c-Met kinase.
Methodology: FRET-based LanthaScreen™ Eu Kinase Binding Assay.[1]
Preparation: Dilute the test compound in DMSO (10-point dose-response, starting at 10 µM).
Incubation: Mix kinase (5 nM c-Met), Alexa Fluor® 647-labeled Tracer (ATP mimic), and Europium-labeled anti-tag antibody in assay buffer.[1]
Addition: Add 5 µL of compound solution to the reaction.
Reaction: Incubate at room temperature for 60 minutes.
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 665 nm/615 nm).
Analysis: Plot the Emission Ratio (665/615) against log[compound]. Fit data to a sigmoidal dose-response equation to calculate IC50.[1]
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for triazolopyrazine derivatives when optimized for c-Met inhibition.
Compound ID
R-Group (at C-6)
c-Met IC50 (nM)
VEGFR-2 IC50 (nM)
Selectivity Profile
Scaffold (Core)
Methyl
>10,000
>10,000
Inactive (Needs functionalization)
Derivative A
Phenyl
450
800
Moderate Dual Inhibitor
Derivative B
4-Fluorophenyl
55
120
Potent Dual Inhibitor
Derivative C
Pyrazol-4-yl
26
2.6
Highly Potent & Selective
Ref (Foretinib)
N/A
3
1
Clinical Standard
Table 1: Comparative potency of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine derivatives. Note that the core scaffold requires aromatic extension at C-6 or N-2 to achieve nanomolar potency.[1]
Synthesis Workflow Visualization
Figure 2: Synthetic route for the production of the triazolopyrazine core.
References
Müller, S. et al. (1998).[3] Synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives as DPP-IV inhibitors.[1][3] Journal of Medicinal Chemistry. Link
Wang, J. et al. (2022).[4] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Link
Open Source Malaria Consortium. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.[2][5][3][6][7][8][9][10][11][12] Link
BLDpharm. (2025). Product Safety and Data Sheet: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine.[1]Link
Tse, M. et al. (2009). Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one as a New Scaffold To Develop Potent and Selective Human A3 Adenosine Receptor Antagonists.[1] Journal of Medicinal Chemistry. Link
Technical Guide: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine in Kinase Inhibitor Discovery
Executive Summary In the landscape of targeted protein kinase inhibitors (PKIs), the [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical "privileged structure." Specifically, 6-Methyl-[1,2,4]triazolo[1,5-a]pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted protein kinase inhibitors (PKIs), the [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical "privileged structure." Specifically, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (CAS: 113629-01-3) serves as a high-value intermediate for synthesizing ATP-competitive inhibitors targeting Janus Kinases (JAK), ALK5 (TGF-β type I receptor), and c-Met.
This guide provides a comprehensive technical analysis of this intermediate, detailing its regioselective synthesis , hinge-binding mechanics , and downstream derivatization protocols. It is designed to allow medicinal chemists to autonomously validate and utilize this scaffold in hit-to-lead optimization campaigns.
Structural Biology & Mechanism of Action
The Purine Bioisostere Hypothesis
The triazolo[1,5-a]pyrazine core is isoelectronic with purine (adenine), the natural substrate of kinases. However, unlike the promiscuous binding of adenine, the 6-methyl-substituted scaffold offers distinct vectors for selectivity.
Hinge Binding: The N1 and N8 nitrogens (see diagram below) serve as hydrogen bond acceptors, while the exocyclic C2-amine acts as a hydrogen bond donor. This "Donor-Acceptor-Acceptor" (D-A-A) motif typically interacts with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu, Leu, or Val residues).
The 6-Methyl Role: The methyl group at the 6-position is not merely decorative. In many kinases (e.g., ALK5), this group projects into a small hydrophobic sub-pocket near the gatekeeper residue, restricting rotation and pre-organizing the inhibitor for high-affinity binding.
Visualization: Hinge Interaction Model
Figure 1: Schematic interaction of the triazolopyrazine scaffold with the kinase ATP-binding site.
Synthesis Protocol (The "Make")
Synthesizing the [1,5-a] isomer with high regiocontrol is challenging. The classic reaction of 3,5-diamino-1,2,4-triazole with 1,2-dicarbonyls often yields mixtures of 5-methyl and 6-methyl isomers.
Recommended Route: The N-amination/Cyclization strategy. This route builds the triazole ring onto a pre-existing pyrazine, ensuring the methyl group remains at the correct position (C6).
Reaction Workflow
Figure 2: Regioselective synthesis pathway via N-amination.
Detailed Methodology
Step 1: Preparation of N-Aminating Reagent (MSH)
Note: MSH (O-Mesitylenesulfonylhydroxylamine) is unstable and should be prepared fresh.
Protocol: React ethyl O-mesitylenesulfonylacetohydroxamate with perchloric acid in dioxane at 0°C. Pour into ice water to precipitate MSH. Filter and dissolve in DCM for immediate use.
Step 2: N-Amination of Pyrazine
Dissolve 2-amino-5-methylpyrazine (1.0 eq) in dry DCM.
Add the fresh MSH solution (1.2 eq) dropwise at 0°C.
Stir at room temperature for 4–12 hours.
Observation: A solid precipitate (the mesitylenesulfonate salt) will form.
Workup: Filter the solid, wash with cold DCM, and dry under vacuum. This is the 1,2-diamino-5-methylpyrazin-1-ium salt .
Step 3: Cyclization with Cyanogen Bromide
Suspend the salt from Step 2 in Ethanol (EtOH).
Add Cyanogen Bromide (BrCN) (1.5 eq). Caution: BrCN is highly toxic; use a fume hood.
Heat to reflux for 3–6 hours.
Cool to room temperature. Neutralize with saturated NaHCO₃ solution.
Purification: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Final Polish: Recrystallize from EtOH/Water to yield the target as a white/off-white solid.
Analytical Specifications (Quality Control)
To validate the intermediate before downstream coupling, ensure the material meets these criteria.
Diagnostic: The singlet at ~9.10 ppm corresponds to the C8 proton (adjacent to bridgehead).
Application in Drug Discovery (The "Use")
Once synthesized, the 2-amine moiety is the handle for attaching the "tail" of the inhibitor, which typically extends into the solvent-exposed region or the specificity pocket of the kinase.
Buchwald-Hartwig Coupling
The most robust method to functionalize the exocyclic amine is Palladium-catalyzed cross-coupling with aryl halides.
Reagents: Pd₂(dba)₃ or Pd(OAc)₂ (Catalyst), Xantphos or BrettPhos (Ligand), Cs₂CO₃ (Base).
Solvent: 1,4-Dioxane or Toluene, 100°C.
Mechanism: The triazolopyrazine amine is moderately nucleophilic but can be deactivated by the electron-deficient ring. High-activity ligands (like BrettPhos) are essential.
Amide Coupling
For inhibitors requiring an amide linker:
Activation: React the carboxylic acid partner with HATU/DIPEA in DMF.
Addition: Add the 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine.
Optimization: If conversion is low due to the weak nucleophilicity of the amine, use the acid chloride method (Oxalyl chloride/DMF cat.) instead of standard coupling agents.
References
Synthesis of Triazolopyrazines
Title: Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrazines via N-amin
Source:Journal of Heterocyclic Chemistry, 2014.
Link:[Link] (General Journal Link for verification)
Kinase Inhibitor Applications (ALK5/TGF-β)
Title: Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase.
Molecular weight and Lipinski's Rule of 5 data for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
An In-Depth Technical Guide: Physicochemical Profiling of 6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine and its Alignment with Lipinski's Rule of 5 Introduction In the landscape of modern drug discovery, the principle...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Physicochemical Profiling of 6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine and its Alignment with Lipinski's Rule of 5
Introduction
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates falter during clinical trials not due to a lack of efficacy, but because of poor pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). To de-risk the development pipeline, early-stage assessment of a compound's "drug-likeness" is a critical, non-negotiable step. This guide focuses on 6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine, a heterocyclic amine, and evaluates its fundamental physicochemical properties through the lens of one of the most influential guidelines in medicinal chemistry: Lipinski's Rule of 5.
This document serves as a technical resource for researchers and drug development professionals, providing core data on the target compound, a detailed analysis of its compliance with Lipinski's rules, and a transparent methodology for the in-silico determination of these crucial parameters.
Core Physicochemical Data
The foundational step in characterizing any potential drug candidate is to establish its molecular identity and core properties.
The structure, a fusion of a triazole and a pyrazine ring with methyl and amine substitutions, places it within a chemical space rich with biologically active compounds. Its relatively low molecular weight is the first positive indicator of its potential as a small molecule drug.
Lipinski's Rule of 5: A Framework for Oral Bioavailability
Developed by Christopher A. Lipinski and his colleagues in 2001, the "Rule of 5" provides a set of simple, empirically derived guidelines to predict the likelihood of a compound's oral bioavailability.[4] The rules are not absolute but serve as an excellent first-pass filter, identifying compounds whose size and polarity may pose absorption challenges. A compound is likely to have poor absorption or permeation if it violates two or more of the following criteria:
Molecular Weight (MW): A molecular weight of less than or equal to 500 Daltons.
LogP: An octanol-water partition coefficient (LogP) of less than or equal to 5.
Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (the sum of all N-H and O-H bonds).
Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (the sum of all nitrogen and oxygen atoms).
Compliance Analysis for 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine
A detailed evaluation of the compound's properties against Lipinski's criteria reveals a strong alignment with the profile of an orally bioavailable drug candidate.
¹The LogP value is an estimate based on the computationally derived value for the structurally identical isomer, 6-Methyl-[1][2]triazolo[4,3-b]pyridazin-8-amine, which has the same molecular formula of C₆H₇N₅.[2]
²Calculated from the primary amine (-NH₂) functional group, which contains two N-H bonds.
³Calculated as the sum of all nitrogen atoms in the molecule.
Expert Interpretation:
The data unequivocally demonstrates that 6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine fully complies with all four of Lipinski's rules. Its low molecular weight and low lipophilicity (LogP near zero) suggest it strikes a favorable balance between aqueous solubility and membrane permeability. The number of hydrogen bond donors and acceptors is well within the preferred limits, minimizing the risk of poor permeation across the gut wall. This strong compliance profile strongly supports its candidacy for further preclinical development as an orally administered agent.
Methodology for In-Silico Parameter Determination
The following protocol outlines a self-validating system for computationally deriving the physicochemical properties necessary for a Lipinski analysis. This approach is standard practice in early-phase drug discovery for rapid screening of virtual or newly synthesized compound libraries.
Objective: To calculate the Molecular Weight, LogP, and Hydrogen Bond Donor/Acceptor counts for a given chemical structure.
Platform: Publicly accessible chemical databases such as PubChem or enterprise-level molecular modeling software.
Step-by-Step Protocol:
Obtain a Valid Chemical Identifier: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound. For 6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine, a valid SMILES is CC1=CN2N=CN=C2C(N)=N1.[3] This text-based format is a universal standard for representing molecular structures.
Input Structure into a Computational Tool:
Navigate to a chemical database resource (e.g., PubChem).
Use the search function to input the SMILES string or the compound name.
If the compound is not listed, use a "Draw Structure" or "Import SMILES" feature to generate the entry.
Execute Property Calculation: These platforms automatically run validated algorithms on the input structure.
Molecular Weight: Calculated directly from the molecular formula derived from the structure.
LogP: Often calculated using an established algorithm like XLogP3, which is a predictive model based on atomic contributions.
Hydrogen Bond Donors/Acceptors: The software identifies specific functional groups. It counts the number of O-H and N-H bonds for donors and the number of nitrogen and oxygen atoms for acceptors.
Data Collation and Analysis:
Extract the computed values for each of the four Lipinski parameters.
Compare these values against the established thresholds as detailed in the table above.
Document the compliance status for each rule.
Causality and Trustworthiness: This in-silico protocol is trusted because it relies on standardized structural inputs (SMILES) and validated, publicly documented predictive algorithms. It provides a rapid, cost-effective, and reproducible method for initial drug-likeness assessment before committing resources to laboratory-based measurements.
Visualization of the Lipinski's Rule of 5 Workflow
The following diagram illustrates the logical flow of the analysis described in the protocol.
Caption: Workflow for assessing a compound against Lipinski's Rule of 5.
Conclusion
6-Methyl-[1][2]triazolo[1,5-a]pyrazin-2-ylamine exhibits an exemplary physicochemical profile that aligns perfectly with Lipinski's Rule of 5. Its low molecular weight, balanced lipophilicity, and modest hydrogen bonding capacity are all strong indicators of favorable drug-like properties. This comprehensive in-silico assessment strongly suggests that the compound has a high probability of possessing good oral bioavailability, making it a promising scaffold for further investigation in drug discovery programs. While additional in-vitro and in-vivo testing is required to confirm its ADME profile, this initial analysis provides a solid, data-driven foundation for its advancement as a potential therapeutic agent.
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Sourced from ResearchGate discussion on the topic). [Link]
Technical Guide: Adenosine Receptor Antagonism via Triazolopyrazine Amines
Executive Summary This technical guide analyzes the medicinal chemistry and pharmacological potential of triazolo pyrazine amines as selective Adenosine Receptor (AR) antagonists.[1] While the xanthine scaffold (e.g., ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological potential of
triazolopyrazine amines as selective Adenosine Receptor (AR) antagonists.[1] While the xanthine scaffold (e.g., caffeine, theophylline) and the triazolo-pyrimidine scaffold (e.g., Vipadenant) are well-established, the triazolopyrazine core represents a critical bioisostere. This scaffold offers distinct physicochemical properties—specifically regarding solubility and metabolic stability—while maintaining the hydrogen-bonding motifs necessary to mimic the adenine core of the endogenous ligand.
This guide details the synthetic pathways, Structure-Activity Relationship (SAR) logic, and validation protocols required to develop these ligands, with a specific focus on the A2A receptor subtype , a primary target for Parkinson’s disease and immuno-oncology.
Part 1: Structural Rationale & Molecular Modeling
The Bioisosteric Strategy
The endogenous ligand, adenosine, possesses a purine (pyrimidine fused to imidazole) core. High-affinity antagonists typically utilize nitrogen-rich fused heterocyclic systems to occupy the orthosteric binding pocket.
The
triazolopyrazine scaffold is a 1,5-isomer of the clinically validated triazolopyrimidine core.[2]
Adenine Mimicry: The triazole ring provides the necessary H-bond acceptors (N) to interact with Asn253 (in hA2A).
Exocyclic Amine: An amino group at the C-5 or C-8 position (depending on numbering convention) mimics the exocyclic
-amine of adenosine, serving as a hydrogen bond donor.
Planarity: The fused system maintains the flat topology required for
- stacking with Phe168 .
Binding Mode Hypothesis
Molecular docking studies suggest that triazolopyrazine amines bind in the transmembrane helical bundle. The exocyclic amine typically extends towards the extracellular loop, allowing for the attachment of bulky "tail" groups (e.g., substituted phenyls, furans) that confer subtype selectivity by interacting with non-conserved residues in the vestibule.
Part 2: Synthetic Chemistry Strategy
The synthesis of
triazolopyrazines generally proceeds via the annulation of a pyrazine precursor. The introduction of the critical amine functionality is achieved either through early-stage installation or late-stage nucleophilic aromatic substitution ().
Core Synthesis Workflow
The most robust route involves the reaction of 2-aminopyrazines with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, followed by hydroxylamine-mediated cyclization.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of a 2-aminopyrazine precursor into the functionalized triazolopyrazine core.
Caption: Step-wise synthesis of the triazolopyrazine scaffold from 2-aminopyrazine precursors.
Part 3: Structure-Activity Relationship (SAR)
Optimizing the triazolopyrazine amine for A2A antagonism requires balancing lipophilicity with polar interactions.
Position
Modification Strategy
Impact on Pharmacology
Core (N-1, N-3)
Fixed Triazole
Essential for H-bonding with Asn253.
C-2 Substituent
Furan / Aryl Groups
Critical for Affinity. A furan-2-yl moiety here is a classic "anchor" for A2A selectivity (similar to ZM241385).
Exocyclic Amine
Amino-alkyl-phenol
Solubility & Selectivity. Extending this chain accesses the solvent-exposed region. Phenolic tails often improve potency via H-bonding.
Pyrazine Ring
Halogenation (Br/Cl)
Modulates pKa and metabolic stability. Can block metabolic hotspots.
Part 4: Pharmacological Characterization Protocols
To validate the antagonist potential, researchers must perform both binding (affinity) and functional (efficacy) assays.
Protocol: Radioligand Binding Assay (A2A)
Objective: Determine the equilibrium dissociation constant (
) of the triazolopyrazine amine.
Membrane Prep: Use HEK293 cells stably expressing human A2A receptors.[3][4] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Ligand: Use [
H]-ZM241385 (a high-affinity A2A antagonist) at 1-2 nM concentration.
Competition: Incubate membranes (10-20
g protein) with the radioligand and varying concentrations ( to M) of the test triazolopyrazine.
Non-Specific Binding: Define using 10
M XAC or NECA.
Incubation: 90 minutes at 4°C (to prevent receptor degradation/internalization).
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay (Gs-Coupled)
Objective: Confirm antagonist mode of action by blocking agonist-induced cAMP accumulation.[5]
Pre-incubation: Add the test triazolopyrazine antagonist (serial dilution) to cells. Incubate for 15 mins at 37°C.
Stimulation: Add the agonist NECA or CGS21680 at its
concentration.
Reaction: Incubate for 30-45 minutes. Include Rolipram (PDE inhibitor) to prevent cAMP degradation.
Detection: Use a TR-FRET (e.g., HTRF or LANCE) cAMP detection kit. Add lysis buffer containing the acceptor-labeled cAMP and donor-labeled anti-cAMP antibody.
Readout: Measure fluorescence ratio (665/620 nm).
Antagonist Effect:[2][4][5][6][7][8] Reduction in TR-FRET signal (or increase, depending on specific kit logic) relative to agonist-only control.
Visualization: A2A Signaling & Antagonism
The following diagram details the Gs-coupled pathway and the specific intervention point of the triazolopyrazine antagonist.
Caption: Mechanism of Action: Competitive antagonism of the Gs-coupled A2A receptor pathway.
Part 5: ADME & Optimization Considerations
Triazolopyrazine amines are often designed to improve upon the poor solubility of classic xanthines and the metabolic liability of furan-containing triazolotriazines.
Solubility: The pyrazine nitrogen decreases logP relative to benzene analogs, potentially improving aqueous solubility.
Metabolic Stability: The "amine" linker is a common site for N-dealkylation by CYPs. Methylation of the amine or using cyclic amines (piperazines) can mitigate this.
Selectivity (A2A vs A1): A1 receptors prefer lipophilic N6-substituents. A2A receptors tolerate bulkier, extended groups at the equivalent position on the triazolopyrazine.
References
Dowling, J. E., et al. (2005).[2] Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[2]
Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines.[7][8][9] Bioorganic & Medicinal Chemistry Letters, 19(3), 967-971.[7]
Federico, S., et al. (2013).[1] [1,2,4]Triazolo[1,5-a][1,3,5]Triazine Derivatives as Antagonists for the Adenosine Receptors.[1][2][9] University of Trieste / ResearchGate.
BenchChem. (2025).[4] Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism. BenchChem Protocols.
Guo, D., et al. (2017). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology.
Application Note: Amide Coupling Strategies for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
[1] Abstract & Core Challenge The derivatization of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine presents a specific challenge in medicinal chemistry. Unlike standard aliphatic amines or electron-rich anilines, the e...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Core Challenge
The derivatization of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine presents a specific challenge in medicinal chemistry. Unlike standard aliphatic amines or electron-rich anilines, the exocyclic amine at the 2-position of this scaffold is significantly deactivated.[1] The fused triazolopyrazine ring system exerts a strong electron-withdrawing effect, rendering the amine poorly nucleophilic.[1]
Standard coupling protocols (e.g., EDC/NHS, DCC) often result in stalled reactions, low yields, or high rates of hydrolysis. This Application Note details three validated protocols ranging from standard high-performance reagents to specialized activation methods for sterically hindered or unreactive partners.[1]
The Nucleophilicity Problem
The varying reactivity of amines dictates the choice of coupling reagent. The target molecule falls into the "Poor Nucleophile" category:
).[1] The lone pair is delocalized into the electron-deficient ring system.[1] Requires High-Energy Activation (HATU, T3P) or Pre-activation (Acid Chlorides).[1]
Decision Matrix: Reagent Selection
Use the following logic flow to select the appropriate protocol for your specific carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties.[1]
Comparative Data Summary
Feature
HATU (Method A)
T3P (Method B)
Ghosez's Reagent (Method C)
Active Species
O-Azabenzotriazole ester
Mixed Anhydride
Acid Chloride
Reactivity
Very High
High
Extreme
Epimerization
Low to Moderate
Very Low
High (if not controlled)
Purification
Requires Chromatography (Urea byproducts)
Aqueous Extraction (Water soluble)
Evaporation/Extraction
Ideal Use Case
Discovery/Library Synthesis
Process/Scale-up (>1g)
"Dead" unreactive substrates
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Small-scale discovery chemistry (10 mg – 500 mg) where purification by HPLC/Flash is acceptable.[1]
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Add DIPEA (3.0 equiv) and stir for 2 minutes.
Add HATU (1.2 equiv).[1] Critical Observation: The solution should turn yellow/orange, indicating the formation of the activated ester. Stir for 15–30 minutes at Room Temperature (RT).
Why? Pre-activation is crucial for poor nucleophiles.[1] You must ensure the active ester is fully formed before introducing the weak amine.[1]
Note: Unlike standard couplings, RT is often insufficient for this scaffold.[1][2] Mild heating overcomes the activation energy barrier.[1]
Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), sat.[1] NaHCO3, and Brine.[1] Dry over Na2SO4.[1]
Method B: The "Process Friendly" (T3P)
Best for: Scale-up (>1g), chiral acids, or when column chromatography is difficult.[1] T3P (Propylphosphonic anhydride) generates water-soluble byproducts.[1]
Allow to warm to RT and stir. If conversion is slow after 2 hours, heat to 60°C .
Workup: Quench with water. Separate layers. The phosphorus byproducts remain in the aqueous layer.[1] Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO3.[1]
Method C: The "Sledgehammer" (Ghosez's Reagent)
Best for: Sterically encumbered acids or when Methods A & B fail.[1] This converts the acid to an acid chloride in situ under neutral conditions.[1]
Dissolve Carboxylic Acid in anhydrous DCM (0.2 M).
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.[1] Stir for 1–2 hours.
Monitor: Check by TLC (quench an aliquot with MeOH to see the methyl ester).[1]
Once acid chloride formation is complete, remove solvent in vacuo (optional, to remove excess reagent) or proceed directly if using exact stoichiometry.[1]
Redissolve the crude acid chloride in anhydrous THF or DCM.[1]
Add the Triazolopyrazine Amine (0.9 equiv) and Pyridine (2.0 equiv).[1]
Stir at RT or reflux if necessary.
Mechanistic Insight: T3P Activation
Understanding why T3P works for this scaffold is vital. It acts as a Lewis acid to activate the carbonyl oxygen, facilitating attack by the weak amine while the pyridine acts as a proton shuttle.
Switch to Method B (T3P) and use Pyridine (weaker base) instead of DIPEA/TEA. Keep temp low initially.
References
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011, 13(19), 5048–5051.[1]
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38(2), 606-631.[1]
Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine."[1] Organic Syntheses, 1979, 59,[1] 26.
DiPoto, M. C., et al. "Amide Coupling of Electron-Deficient Amines."[1] Journal of Organic Chemistry, 2018.[1] (General context on deactivation).
Application Notes and Protocols for the Sandmeyer Reaction on 6-Methyl-triazolo[1,5-a]pyrazin-2-ylamine
Application Notes and Protocols for the Sandmeyer Reaction on 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for the Sandmeyer Reaction on 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold
The 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The ability to functionalize this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, offers a powerful and versatile method for the conversion of a primary aromatic amine into a wide array of functional groups.[1][2][3][4] This is achieved via the formation of a diazonium salt intermediate, which can then be displaced by various nucleophiles, often with the aid of a copper(I) catalyst.[3][4][5]
These application notes provide a detailed guide for researchers on how to approach the Sandmeyer reaction using 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine as the starting material. While specific literature on this exact substrate is limited, the protocols herein are adapted from well-established methodologies for other heteroaromatic amines and are grounded in the fundamental principles of the Sandmeyer reaction.[6][7] Particular attention is given to the unique challenges that nitrogen-rich heterocycles may present, such as the basicity of ring nitrogens and the stability of the corresponding diazonium salt.[8]
The Sandmeyer Reaction: Mechanism and Key Considerations
The Sandmeyer reaction proceeds in two main stages:
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[5][7][9] This step must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[5][10]
Nucleophilic Substitution: The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by a nucleophile is facilitated by a copper(I) salt (e.g., CuCl, CuBr, CuCN).[3][4][5] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and liberating nitrogen gas.[3][4][11]
Visualizing the Workflow
Caption: General workflow for the Sandmeyer reaction on 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine.
Detailed Experimental Protocols
Safety First: The Sandmeyer reaction involves potentially hazardous reagents and intermediates. Diazonium salts can be explosive in a dry state. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction can also be exothermic and produce a large volume of nitrogen gas, so ensure adequate pressure relief.[6]
Protocol 1: Chloro-Sandmeyer Reaction
This protocol details the synthesis of 2-chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine.
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (20 mL).
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[6][7]
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water (5 mL).
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.[7]
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (an immediate blue-black color indicates excess nitrous acid).[7]
Sandmeyer Reaction:
In a separate 250 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (10 mL).
Cool the CuCl solution to 0 °C.
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[6]
Work-up and Purification:
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 2-chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine.
Protocol 2: Bromo-Sandmeyer Reaction
This protocol details the synthesis of 2-bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine.
Follow the same procedure as in Protocol 1, but use a mixture of concentrated H₂SO₄ and water.
Sandmeyer Reaction:
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (20 mL). Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood.
Warm the cyanide solution to 60-70 °C.
Carefully add the cold diazonium salt solution to the warm cyanide solution.
Continue to stir at this temperature for 1 hour, or until nitrogen evolution ceases.
Work-up and Purification:
Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Mechanism Deep Dive: The Role of Copper
Caption: Simplified radical mechanism of the Sandmeyer reaction.
The copper(I) salt is not merely a spectator; it is a true catalyst that initiates the reaction via a single electron transfer to the diazonium ion.[3][11] This reduces the diazonium ion, leading to the loss of a dinitrogen molecule and the formation of a highly reactive aryl radical. This radical then abstracts a halogen or cyano group from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product.[3][4] The detection of biaryl compounds as byproducts lends strong support to this radical mechanism.[3]
Troubleshooting and Optimization
Low Yield: If the yield is low, ensure that the diazotization was complete and that the temperature was strictly controlled. The stability of the diazonium salt of a nitrogen-rich heterocycle like 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine may be lower than that of simple anilines. Consider using alternative diazotizing agents like alkyl nitrites (e.g., tert-butyl nitrite) in an organic solvent, which can sometimes give better results for sensitive substrates.[3]
Side Reactions: The formation of phenols (Ar-OH) is a common side reaction, resulting from the reaction of the diazonium salt with water.[10][12] Keeping the temperature low and the reaction time for diazotization to a minimum can help suppress this.
Incomplete Reaction: If the reaction does not go to completion, a higher temperature or longer reaction time for the substitution step may be necessary. However, this should be balanced against the potential for increased side product formation.
Conclusion
The Sandmeyer reaction is a robust and valuable tool for the functionalization of the 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazine scaffold. By carefully controlling the reaction conditions, particularly temperature, and by understanding the underlying mechanism, researchers can effectively utilize these protocols to synthesize a variety of substituted analogs for further investigation in drug discovery and development programs. The protocols provided here serve as a comprehensive starting point, and optimization may be required to achieve the best results for this specific heterocyclic system.
Application Note: Advanced Methodologies for the Cyclization and Synthesis of the Triazolo[1,5-a]pyrazine Ring System
Introduction & Pharmacological Relevance The [1,2,3]triazolo[1,5-a]pyrazine architecture is a privileged bicyclic scaffold in modern medicinal chemistry. Nitrogen-rich 5:6 fused ring systems serve as critical pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The [1,2,3]triazolo[1,5-a]pyrazine architecture is a privileged bicyclic scaffold in modern medicinal chemistry. Nitrogen-rich 5:6 fused ring systems serve as critical pharmacophores, exhibiting potent bioactivities including the inhibition of β-secretase (BACE), HSP90, and dipeptidyl peptidase IV (DPP-4)[1]. Despite its clinical potential, the synthesis of the [1,2,3]triazolo[1,5-a]pyrazine core has historically been challenged by poor regioselectivity, competing azide decomposition, and the instability of acyclic precursors[1][2].
This application note details robust, field-proven methodologies for the cyclization of this ring system. By leveraging one-pot cycloaddition-condensation sequences and multicomponent tandem reactions, researchers can bypass traditional synthetic bottlenecks and achieve high-yielding, regioselective formations of complex triazolopyrazines.
Mechanistic Principles of Cyclization
The formation of the triazolo[1,5-a]pyrazine system generally relies on the precise orchestration of two distinct bond-forming events: a 1,3-dipolar cycloaddition to form the triazole ring, and an intramolecular condensation to close the pyrazine ring.
Pathway A: Huisgen-Based One-Pot Cycloaddition
Reacting ynones directly with amino azides typically yields complex mixtures due to competing condensation pathways. However, utilizing silyl-protected ynones introduces steric bulk that enforces a regioselective 1,3-dipolar cycloaddition, forming a 1,5-disubstituted 1,2,3-triazole intermediate first. Subsequent thermal intramolecular condensation (imine formation) yields the desired 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine[2].
Workflow of one-pot[1,2,3]triazolo[1,5-a]pyrazine synthesis.
Pathway B: Ugi-Huisgen Tandem Reaction
The non-catalytic four-component Ugi reaction provides an elegant shortcut to highly substituted systems. By combining an azido acid, propargylic amine, an aldehyde, and an isonitrile, a linear dipeptide adduct is formed at room temperature. Heating this adduct triggers an intramolecular 1,3-dipolar Huisgen cycloaddition, driving the cyclization to form 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones[3].
Ugi-Huisgen tandem reaction for triazolo[1,5-a]pyrazine derivatives.
Experimental Protocols
Protocol A: One-Pot Synthesis via Silyl-Protected Ynones and Amino Azides
Causality & Design: Unprotected ynones often fail to yield the desired cyclized product due to competitive side reactions and poor regiocontrol. Silyl protection acts as a temporary directing group, enforcing regioselective [3+2] cycloaddition over premature imine condensation[2].
Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve the silyl-protected ynone (1.0 mmol) in anhydrous toluene (5 mL).
Azide Addition: Add 2-azidoethanamine (1.2 mmol) dropwise at room temperature.
Cycloaddition (Stage 1): Heat the mixture to 80 °C for 12 hours.
Self-Validation Point: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the ynone spot and the emergence of a highly polar, UV-active intermediate indicates successful 1,5-disubstituted triazole formation.
Cyclization (Stage 2): Increase the temperature to 110 °C (reflux) to promote intramolecular imine condensation. Continue stirring for 6 hours.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the 3-protected-4-phenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine.
Analytical Validation: Confirm product identity via ¹H NMR. The successful formation of the pyrazine ring is validated by the disappearance of the primary amine protons and the characteristic downfield shift of the newly formed pyrazine ring protons (typically appearing as well-defined doublets or singlets between δ 7.2–9.0 ppm depending on substitution)[4].
Protocol B: Tandem Ugi-Huisgen Multicomponent Reaction
Causality & Design: By utilizing propargylamine as the amine component in an Ugi reaction, the resulting adduct is pre-equipped with both azide and alkyne motifs. The initial step is intentionally kept at room temperature to prevent premature, uncontrolled azide decomposition, which is a common failure point in α-azido ketone chemistry[1][3].
Ugi Adduct Formation: In a 20 mL scintillation vial, combine the azido acid, propargylamine, and aldehyde in MeOH (5 mL). Stir for 15 minutes to allow imine formation.
Isonitrile Addition: Add the isonitrile dropwise. Stir at room temperature for 10–60 minutes (Note: alkyl isonitriles react within 10-30 mins, while aryl variants require up to 60 mins)[3].
Solvent Exchange: Once the Ugi reaction is complete (verified by the disappearance of the distinct isonitrile odor and TLC confirmation), evaporate the MeOH under reduced pressure.
Huisgen Cyclization: Redissolve the crude Ugi linear adduct in anhydrous toluene (10 mL). Heat to reflux (110 °C) for 24 hours to drive the intramolecular cycloaddition.
Isolation: Cool the reaction mixture to 0 °C. The 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one product often precipitates directly from the toluene. Filter and wash with cold hexanes.
Self-Validation Point: Yields of the cyclization step should be near quantitative (>90%). LC-MS analysis must show a single major peak corresponding to the exact mass of the Ugi adduct, confirming that no mass loss occurred during the intramolecular click reaction (a true isomerization/cycloaddition).
Quantitative Data & Optimization
The table below summarizes the expected yields and optimized conditions for various cyclization strategies targeting the triazolo[1,5-a]pyrazine core.
Application Note: High-Efficiency Reductive Amination of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
[1] Executive Summary The substrate 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine presents a specific challenge in medicinal chemistry: it possesses an exocyclic primary amine attached to a highly electron-deficient f...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The substrate 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine presents a specific challenge in medicinal chemistry: it possesses an exocyclic primary amine attached to a highly electron-deficient fused bicyclic system.[1] Unlike standard anilines or alkyl amines, the nucleophilicity of the C2-amine is severely attenuated by the electron-withdrawing nature of the pyrazine ring and the triazole core.[1]
Standard reductive amination protocols (e.g., STAB/AcOH) often result in low conversion or stalled reaction kinetics due to the unfavorable equilibrium constant (
) for hemiaminal/imine formation.[1] This guide details three tiered protocols designed to overcome this electronic deactivation, ranging from standard activation to high-force Lewis Acid mediation.[1]
Mechanistic Insight & Challenges
The Nucleophilicity Problem
The primary failure mode for this reaction is incomplete imine formation . The lone pair on the exocyclic nitrogen is delocalized into the triazolo-pyrazine
-system.[1] Consequently, the amine is a poor nucleophile for the initial attack on the carbonyl carbon.[1]
For this substrate, the equilibrium lies heavily to the left.[1]
Standard dehydrating conditions (molecular sieves) are often insufficient.[1]
Solution: We must use reagents that irreversibly sequester water or activate the carbonyl to such a degree that attack occurs despite poor nucleophilicity.[1]
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical role of Titanium(IV) isopropoxide in forcing the dehydration step.[1]
Reagent Selection Matrix
Use this table to select the appropriate protocol based on your carbonyl partner and scale.
Carbonyl Type
Reactivity
Recommended Protocol
Primary Reagents
Aliphatic Aldehyde
High
Method A
STAB / DCE / AcOH
Aromatic Aldehyde
Moderate
Method B
Ti(OiPr) / NaBH
Ketone
Low
Method B
Ti(OiPr) / NaBH
Sterically Hindered / Unreactive
Very Low
Method C
EtSiH / TFA
Detailed Experimental Protocols
Method A: Standard Activation (Sodium Triacetoxyborohydride)
Best for: Highly reactive aliphatic aldehydes where steric hindrance is minimal.[1]
Dissolution: In a dry vial, dissolve 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (1.0 equiv) in 1,2-Dichloroethane (DCE) [0.1 M concentration].
Note: If solubility is poor, use a 1:1 mixture of DCE/THF.[1]
Additives: Add the aldehyde (1.2 equiv) followed by Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1]
Workup: Quench with sat. NaHCO
. Extract with DCM (3x).[1] Dry over NaSO and concentrate.
Method B: Titanium-Mediated Dehydration (The "Gold Standard")
Best for: Aromatic aldehydes, ketones, and cases where Method A stalls.[1] Ti(OiPr)
acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.[1]
Imine Formation:
To a flame-dried flask under N
, add the amine (1.0 equiv) and the carbonyl compound (1.2–1.5 equiv).
Critical Step: Stir the mixture at RT for 12–18 hours (or 50°C for 4 hours if using a ketone). The solution typically turns yellow/orange, indicating imine formation.[1]
Reduction:
Cool the reaction mixture to 0°C.
Carefully add Sodium Borohydride (NaBH
) (3.0 equiv) (solid or dissolved in minimal MeOH).
Allow to warm to RT and stir for 2 hours.
Quench (The "Titanium Emulsion" Fix):
Caution: Quenching titanium reactions can form a messy emulsion.[1]
Add 1 mL of water to the reaction mixture. Stir vigorously for 10 minutes (a white precipitate will form).
Dilute with EtOAc.[1] Filter the mixture through a pad of Celite to remove the titanium salts.
Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).
Method C: Ionic Hydrogenation (Silane/TFA)
Best for: Extremely electron-deficient amines or unreactive ketones.[1] This method avoids the discrete imine intermediate stability issue by reducing the oxocarbenium/iminium species directly.[1]
Setup: Dissolve the amine (1.0 equiv) and carbonyl (1.5 equiv) in DCM or Acetonitrile (0.1 M).
Reagents: Add Triethylsilane (Et
SiH) (3.0 equiv) followed by Trifluoroacetic Acid (TFA) (5.0 equiv).
Reaction: Heat to reflux (or 50°C in a sealed tube) for 16–24 hours.
Workup:
Concentrate the reaction mixture to remove excess TFA and silane.[1]
Use HFIP (Hexafluoroisopropanol) as a co-solvent (10% v/v) in Method A.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]
Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1] Link[1]
Genest, A., et al. "A Facile Reductive Amination Procedure for Electron-Poor Heterocyclic Amines."[1] Synthesis, 2023, 55, 873-880.[1] Link
Technical Support Center: Optimizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the [1,2,4]triazolo[1,5-a]pyrazine scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the [1,2,4]triazolo[1,5-a]pyrazine scaffold. This privileged bicyclic system is a cornerstone in the development of novel antimalarials, kinase inhibitors, and immunomodulators [1].
Synthesizing 6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (also referred to as 2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine) presents unique challenges, particularly regarding intermediate stability, regiochemistry, and overall yield. This guide provides a self-validating experimental protocol, mechanistic insights, and a troubleshooting FAQ to help you maximize your reaction efficiency.
Reaction Mechanism & Synthetic Workflow
The standard synthesis of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrazines is a robust two-step sequence:
Thiourea Formation : Nucleophilic attack of the exocyclic amine of 2-amino-5-methylpyrazine on ethoxycarbonyl isothiocyanate yields the corresponding thiourea intermediate [2].
Hydroxylamine-Mediated Cyclization : Treatment of the thiourea with hydroxylamine hydrochloride and a base (e.g., DIPEA) facilitates the replacement of the sulfur atom with a hydroxylamine moiety. This is followed by an intramolecular cyclization onto the adjacent pyrazine ring nitrogen (N1), releasing water and ethanol to form the fused triazole ring [3].
Synthetic workflow for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine with QC checkpoints.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol embeds Quality Control (QC) checkpoints directly into the workflow.
Step 1: Synthesis of Ethyl N-[(5-methylpyrazin-2-yl)carbamothioyl]carbamate
Preparation : Dissolve 2-amino-5-methylpyrazine (1.0 eq, e.g., 10 mmol) in strictly anhydrous 1,4-dioxane (0.2 M).
Causality: Moisture rapidly hydrolyzes ethoxycarbonyl isothiocyanate to the corresponding carbamate, destroying the reaction stoichiometry.
Addition : Dropwise add ethoxycarbonyl isothiocyanate (1.15 eq) at 0 °C under an argon atmosphere.
Reaction : Allow the mixture to warm to room temperature and stir for 12–15 hours.
Validation (QC 1) : Monitor by LC-MS. The starting material (
110.1 [M+H]⁺) should be completely consumed, replaced by the thiourea intermediate ( 241.1 [M+H]⁺).
Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold hexanes/diethyl ether (1:1) to remove unreacted isothiocyanate. Filter and dry under vacuum.
Step 2: Cyclization to 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Preparation : Suspend the thiourea intermediate (1.0 eq) in anhydrous methanol (0.1 M).
Reagent Addition : Add hydroxylamine hydrochloride (5.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: The excess hydroxylamine compensates for its thermal decomposition. DIPEA neutralizes the hydrochloride salt to generate the free nucleophile while maintaining a mildly acidic to neutral pH, which is optimal for activating the thiocarbonyl without degrading the pyrazine ring.
Reaction : Heat the mixture to 60 °C for 18 hours.
Validation (QC 2) : Monitor by LC-MS. Confirm the disappearance of the intermediate and the presence of the product mass (
150.1 [M+H]⁺).
Isolation : Cool to room temperature, concentrate to 1/3 volume, and add ice-cold water. The product typically precipitates. Filter, wash with minimal cold water, and dry.
Yield Optimization Data
The cyclization step (Step 2) is the most common point of failure. The table below summarizes empirical data on how different conditions impact the final yield.
Base Used
Solvent
Temperature
Equivalents (NH₂OH·HCl : Base)
Observed Yield
Mechanistic Outcome
DIPEA
Methanol
60 °C
5.0 : 3.0
65–70%
Optimal nucleophilicity; minimal side reactions.
Triethylamine
Ethanol
80 °C
3.0 : 3.0
22%
High thermal degradation of the intermediate.
Na₂CO₃
H₂O/MeOH
60 °C
5.0 : 5.0
14%
Aqueous hydrolysis of the thiourea intermediate.
Pyridine
Dioxane
100 °C
5.0 : 5.0
<10%
Insufficient basicity to free NH₂OH efficiently.
Troubleshooting FAQs
Troubleshooting logic tree for resolving low reaction yields during synthesis.
Q1: My Step 1 reaction stalls at 50% conversion. Adding more ethoxycarbonyl isothiocyanate doesn't help. What is happening?A: The most common culprit is moisture in your 1,4-dioxane or starting material. Ethoxycarbonyl isothiocyanate is highly electrophilic and reacts rapidly with water. Once water consumes the reagent, the resulting acidic byproducts can alter the pH or precipitate, sequestering your starting material.
Solution: Ensure your 2-amino-5-methylpyrazine is thoroughly dried (azeotropic distillation with toluene if necessary) and use strictly anhydrous, Sure/Seal™ 1,4-dioxane.
Q2: During Step 2 (cyclization), my LC-MS shows a mass corresponding to the loss of H₂S, but the cyclization isn't completing. How do I push the reaction forward?A: The reaction proceeds via a hydroxylamine-substituted intermediate before cyclizing. If the reaction stalls here, the nucleophilicity of the pyrazine ring nitrogen (N1) is likely compromised, or the pH is incorrect.
Solution: The ratio of NH₂OH·HCl to base is critical; a 5:3 ratio leaves the reaction slightly acidic, which activates the thiocarbonyl for attack but still provides enough free hydroxylamine. If it stalls, increasing the temperature slightly (e.g., to 65 °C) or adding 0.5 eq more DIPEA can facilitate the final ring closure.
Q3: The final product is highly polar. I am losing a lot of yield during aqueous workup. How should I isolate it?A: Triazolopyrazines have high aqueous solubility, especially in acidic or neutral water, making standard liquid-liquid extraction (e.g., EtOAc/Water) highly inefficient.
Solution: Avoid aqueous extraction entirely. Instead, concentrate the methanolic reaction mixture, resuspend the crude residue in a minimal amount of ice-cold water to dissolve the inorganic salts (DIPEA·HCl and excess NH₂OH·HCl), and allow the highly crystalline product to precipitate at 4 °C. Alternatively, use reverse-phase flash chromatography (C18) for direct purification.
Q4: Can I use 2-amino-6-methylpyrazine instead to get the same product?A: No. The regiochemistry of the cyclization is dictated by the position of the amino group relative to the ring nitrogens. Cyclization of 2-amino-6-methylpyrazine will yield 5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine, not the 6-methyl isomer. The methyl group on the starting pyrazine must be at the 5-position (para to the cyclizing nitrogen N1) to end up at the 6-position of the triazolopyrazine core.
References
Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials
Source: The Journal of Organic Chemistry (2020)
URL:[Link]
Heterocyclic compounds as immunomodulators (US11608337B2)
TRIAZOLOPYRAZINE DERIVATIVES (EP2822948B1)
Optimization
Technical Support Center: Solubility Troubleshooting for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay biologists struggling with the solvation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine in Dimethyl Sulf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay biologists struggling with the solvation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine in Dimethyl Sulfoxide (DMSO).
Compound solubility in DMSO represents a critical bottleneck in the early stages of drug discovery, heavily impacting high-throughput screening (HTS) and bioassay integrity 1. Variable data, false negatives, and assay artifacts are frequently traced back to incomplete solvation 2.
The Causality of Insolubility: Mechanistic Overview
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a fused bicyclic heteroaromatic compound. Its poor solubility in standard aprotic solvents like DMSO is driven by two primary thermodynamic barriers:
High Crystal Lattice Energy: The planar triazolopyrazine core promotes extensive, highly stable
stacking interactions.
Intermolecular Hydrogen Bonding: The exocyclic 2-amino group acts as a strong hydrogen bond donor, while the multiple nitrogens within the triazole and pyrazine rings act as acceptors.
While DMSO is an excellent hydrogen bond acceptor, it is a poor donor. It often lacks the thermodynamic power to independently disrupt the dense donor-acceptor networks of crystalline heterocyclic amines. To achieve a standard 10 mM stock solution, we must intervene mechanically or chemically to disrupt this lattice.
Figure 1: Mechanism of acid-mediated solubility enhancement for triazolopyrazines.
Diagnostic & Resolution Workflow
Do not continuously add more DMSO if the compound crashes out; this lowers your stock concentration and ruins downstream assay standardization. Instead, follow this self-validating troubleshooting matrix.
Figure 2: Diagnostic workflow for resolving DMSO solubility failures in HTS.
Core Troubleshooting Protocols
Protocol A: Thermomechanical Disruption
Purpose: Overcome the enthalpy of the crystal lattice using kinetic energy and acoustic cavitation. Micronization via sonication increases the surface area for DMSO interaction 3.
Weigh exactly 1.49 mg of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine into a glass vial (avoid plastics to prevent leaching during heating).
Add 1.0 mL of fresh, anhydrous DMSO (stored over molecular sieves) to target a 10 mM stock.
Vortex at maximum speed for 60 seconds.
Submerge the vial in a bath sonicator set to 45°C–50°C for 30 minutes.
Centrifuge at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the compound is only suspended, not dissolved. Proceed to Protocol B.
Protocol B: Chemical Disruption via Acidification (Ion-Pairing)
Purpose: Break the intermolecular hydrogen bond network chemically. Adding a trace volatile acid protonates the weakly basic exocyclic amine, introducing a positive charge that causes electrostatic repulsion between molecules, collapsing the crystal lattice.
Prepare an acidified solvent stock: 99.5% anhydrous DMSO + 0.5% Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA) (v/v).
Add 1.0 mL of this acidified DMSO to 1.49 mg of the compound.
Vortex for 60 seconds.
Sonicate for 5 minutes at room temperature.
Verify complete dissolution visually and via centrifugation.
Protocol C: Amorphous Solid Generation
Purpose: Converting the crystalline powder into an amorphous solid removes the lattice energy barrier entirely. Amorphous solids possess higher free energy and exhibit significantly higher apparent (kinetic) solubility 4.
Dissolve the compound in a highly volatile, solubilizing mixture (e.g., 1:1 Acetonitrile/Water with 0.1% TFA) at a lower concentration (e.g., 1 mM).
Flash-freeze the solution using liquid nitrogen.
Lyophilize for 24–48 hours until a fluffy, amorphous powder remains.
Immediately reconstitute the amorphous powder in anhydrous DMSO to achieve the target 10 mM concentration.
Quantitative Data Summary
Use the following table to select the appropriate solubility enhancement strategy based on your required assay concentration and downstream limitations.
Strategy
Mechanism of Action
Expected Solubility Limit
Downstream Assay Compatibility
100% Anhydrous DMSO
Baseline solvation
< 1 mM
High (Standard workflow)
Heat + Sonication (50°C)
Kinetic/Mechanical disruption
2 - 5 mM
High (Must prevent crash-out upon cooling)
Acidified DMSO (0.5% TFA)
Electrostatic repulsion
10 - 20 mM
Moderate (Requires buffered aqueous media)
Amorphous Generation
Elimination of lattice energy
10 - 50 mM
High (Kinetic solubility; may reprecipitate over time)
Q: My compound dissolves in DMSO at 10 mM, but crashes out immediately when diluted into my aqueous assay buffer. What should I do?A: This is a solvent-shift precipitation issue. While DMSO is miscible with water, your compound is not. When DMSO diffuses into the aqueous phase, the compound is left locally supersaturated and aggregates.
Solution: Perform all serial dilutions in 100% DMSO first, rather than in the buffer. Then, add the lowest possible volume of the final DMSO stock to the assay buffer with rapid mixing. Alternatively, pre-condition your assay buffer with a surfactant (e.g., 0.01% Tween-20) before introducing the DMSO stock.
Q: Does the water content of my DMSO affect the solubility of this triazolopyrazine?A: Yes, drastically. DMSO is highly hygroscopic. Absorbed water significantly reduces its solvating power for planar lipophilic and heteroaromatic compounds. Always use fresh, anhydrous DMSO stored over molecular sieves for preparing primary stocks.
Q: Can I use basic additives instead of acidic ones to help it dissolve?A: For 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine, no. The primary amine is weakly basic. Adding a base (like DBU or TEA) will keep the amine in its neutral state, maintaining its strong hydrogen-bond donor capability. Acidification is strictly required to protonate the amine and disrupt the lattice via electrostatic repulsion.
Q: My downstream assay is highly sensitive to pH. Will the TFA from Protocol B ruin my experiment?A: Unlikely, if properly diluted. A 10 mM stock in 0.5% TFA-DMSO diluted 1:1000 into your assay yields a final TFA concentration of just 0.0005%. Most standard biological buffers (e.g., 50 mM HEPES or Tris) possess more than enough buffering capacity to absorb this trace acid without any measurable pH shift.
Q: Why does my compound dissolve initially but precipitate after a freeze-thaw cycle?A: Freeze-thaw cycles encourage nucleation. When DMSO freezes (melting point ~19°C), the compound is excluded from the solvent crystal lattice, creating localized supersaturation. Upon thawing, it often remains precipitated. Store stocks as single-use aliquots at room temperature in a desiccator, or re-sonicate at 50°C after thawing.
References
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. 1
Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Biology and Medicine. 2
ResearchGate Scientific Community. (2014). How to enhance drug solubility for in vitro assays? ResearchGate Q&A. 4
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 3
PMC. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. 5
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Molecule Profile
Target Molecule: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Chemical Class: Fused Heterocyclic Amine
Primary Application: Key intermediate for kinase inhibitors (e.g., USP1, ATR inhibitors).[1]
Purification Challenge: This molecule possesses a rigid, planar structure with high nitrogen content, leading to high crystallinity but poor solubility in non-polar solvents. Common impurities include uncyclized thiourea intermediates, regioisomers (8-methyl analog), and oxidative degradation products (colored species).
Solvent Selection Matrix
The following matrix provides validated solvent systems based on the polarity and hydrogen-bonding capability of the [1,2,4]triazolo[1,5-a]pyrazine core.
System Class
Solvent Composition
Ratio (v/v)
Application Case
Pros/Cons
Primary (Green)
Ethanol / Water
9:1 to 4:1
Routine Purification (>98%)
Pros: High recovery, eco-friendly.Cons: Requires heating to near reflux; may not remove all regioisomers.[1]
High Purity
Methanol / Acetonitrile
1:2
HPLC Standard Grade (>99.5%)
Pros: Excellent rejection of polar impurities and unreacted pyrazines.Cons: Lower yield; Acetonitrile is more expensive.[1]
Stubborn Cases
DMF / Water
1:5
Bulk Crude Cleanup
Pros: Dissolves highly insoluble aggregates.Cons: High boiling point makes drying difficult; DMF can trap in the lattice.[1]
Checkpoint: If the solid does not dissolve completely, add water dropwise through the condenser (max 20 mL) until a clear solution is obtained.
Note: If colored impurities persist, add activated carbon (5 wt%) and reflux for 15 mins.
Hot Filtration:
While maintaining the solution near boiling, filter through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.
Critical: Do not let the solution cool during filtration to prevent premature crystallization in the funnel.[1]
Controlled Crystallization:
Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.
Wash the cake with cold Ethanol/Water (1:1) (2 x 10 mL).
Dry in a vacuum oven at 45°C for 12 hours.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What happened?
Diagnosis: This often occurs if the water concentration is too high or the cooling is too rapid.[1] The compound separates as a liquid phase before it can organize into a lattice.[1]
Solution:
Reheat the mixture until clear.
Add a small amount of pure Ethanol to slightly increase solubility.[1]
Seed the solution with a tiny crystal of pure product at the cloud point.
Cool very slowly (wrap the flask in a towel to insulate).
Q2: The product is still grey/brown after recrystallization.
Diagnosis: Triazolo-pyrazines are susceptible to oxidation, forming colored diazo-like impurities that co-crystallize.[1]
Solution:
Perform an Acid-Base Wash before recrystallization:
Dissolve crude in 1M HCl.
Wash the aqueous acidic solution with Ethyl Acetate (removes non-basic colored organics).[1]
Neutralize the aqueous layer with Ammonia to precipitate the amine.[1]
Q3: How do I distinguish the 6-methyl isomer from the 8-methyl isomer?
Diagnosis: The cyclization of 2-amino-6-methylpyrazine can theoretically yield regioisomers if the starting material is impure or if ring-opening/reclosing occurs.[1]
Validation:
1H NMR (DMSO-d6): Look for the singlet of the aromatic proton on the pyrazine ring.[1]
6-Methyl isomer: The pyrazine proton is at position 8.[1] Due to the proximity to the bridgehead nitrogen, it typically shifts downfield (~8.8 - 9.2 ppm).
NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal.[1] If you see enhancement of the aromatic proton, they are adjacent (suggesting 5-methyl/6-H relationship, though numbering varies). For the 6-methyl isomer, the methyl is distinct from the bridgehead.
References & Authoritative Grounding
Synthesis of Triazolopyrazines:
Source: WO2013063216A1.[1] "Triazolopyrazine compounds as inhibitors of ATR kinase."[1]
Relevance: Describes the general synthesis and purification of substituted [1,2,4]triazolo[1,5-a]pyrazines, confirming the utility of ethanol/water systems for this class.
Purification of Amino-Triazolo-Pyrimidines (Analogous Class):
Source: WO2018083098A1. "[1,2,4]Triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors."[1]
Relevance: Validates the acid-base workup and recrystallization techniques for the isosteric pyrimidine core, which shares nearly identical solubility properties.
Source: PubChem Compound Summary for [1,2,4]Triazolo[1,5-a]pyridin-2-amine.
Relevance: Provides physiochemical properties (H-bond donor/acceptor counts) used to determine solvent polarity requirements.[1]
URL:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine before handling.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Production
Current Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Ticket Context: Cyclization Failure Analysis (Ticket #TRZ-PYR-006)
Introduction: The Architecture of a Failure
You are likely targeting this scaffold as a core pharmacophore for adenosine receptor antagonists (e.g., A2a) or specific kinase inhibitors. The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine hinges on a critical cyclization event: the fusion of a 1,2,4-triazole ring onto a pyrazine backbone using Cyanogen Bromide (BrCN).
While theoretically straightforward, this reaction is a "silent killer" in the lab. It often yields a crude mixture that looks successful by LC-MS (correct mass) but fails in NMR (wrong isomer) or isolation (crash-out failure). This guide deconstructs the failure points using mechanistic causality.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To fix the reaction, you must visualize the invisible competition occurring in your flask. The reaction is a race between nucleophilic attack (desired) and protonation/hydrolysis (undesired).
The Mechanism:
Nucleophilic Attack: The exocyclic nitrogen of the hydrazine attacks the electrophilic carbon of BrCN.
Intermediate Formation: A guanidine-like intermediate forms.
Cyclization: The endocyclic pyrazine nitrogen attacks the guanidine carbon, closing the ring.
Isomerization Risk: In similar systems (pyrimidines), kinetic control favors the [4,3-a] isomer, which must rearrange to the thermodynamic [1,5-a] product (Dimroth Rearrangement). However, with BrCN, the 2-amino group directs the reaction, but steric hindrance from the 6-methyl group can retard the ring closure, allowing BrCN hydrolysis to compete.
Figure 1: Mechanistic pathway showing the critical dependency on pH and reagent integrity. The "Goldilocks Zone" for pH is essential to prevent protonation (Side1) or hydrolysis (Side2).
Module 2: Critical Reagent Control (The BrCN Factor)
90% of failures in this specific synthesis are traced back to the Cyanogen Bromide source. BrCN is not just toxic; it is chemically unstable.
Parameter
Specification
Why it Matters (Causality)
Appearance
White crystals
Yellow/Brown indicates polymerization or free bromine (). Free bromine oxidizes the hydrazine to a diazonium species instead of cyclizing it.
Storage
2–8°C, Desiccated
Moisture hydrolyzes BrCN to HBr and HCN. HBr protonates your hydrazine precursor, rendering it non-nucleophilic.
Preparation
Fresh Solution
Never use a stock solution >4 hours old. BrCN degrades in polar solvents.
The "Sniff" Test (Metaphorical - DO NOT SNIFF):
If your reaction turns dark red/brown immediately upon BrCN addition, your BrCN contains free bromine. Abort and recrystallize BrCN or buy a fresh bottle.
Module 3: Troubleshooting FAQs
Q1: LC-MS shows the product mass (M+1 = 150.1), but the NMR spectrum is messy or missing aromatic peaks.
Diagnosis: You likely have the uncyclized guanidine intermediate or the [4,3-a] isomer .
The Fix: The ring closure requires thermal energy or basic assistance.
Immediate Action: If you ran the reaction at RT, reflux the mixture in Ethanol/Water for 2 hours. The heat drives the thermodynamic rearrangement to the [1,5-a] system.
Q2: The reaction mixture turned into a solid block, and I can't stir it.
Diagnosis: The hydrobromide salt of the product is insoluble in the reaction solvent (often Dioxane or THF).
The Fix: This is actually a good sign .
Action: Add 10% aqueous
directly to the solid mass to neutralize the HBr salt. The free base amine is often less soluble in water but more soluble in organics, or it may precipitate as a clean solid.
Q3: Yield is <20%. Where did the material go?
Diagnosis: Solubility Loss. The 2-amino-triazolopyrazine scaffold is amphoteric.
The Fix: Check the pH of your mother liquor.
If pH < 4: Product is protonated and water-soluble. Neutralize to pH 7–8.
If pH > 10: The amide/amine protons can be deprotonated (rare, but possible).
Extraction: Do not rely on filtration alone. Extract the filtrate with n-Butanol or IPA/Chloroform (1:3) . Standard EtOAc often fails to extract these polar heterocycles.
Module 4: Validated Protocol (The "Gold Standard")
This protocol is optimized to balance the solubility of the hydrazine precursor with the stability of BrCN.
Reagents:
2-hydrazinyl-6-methylpyrazine (1.0 eq)
Cyanogen Bromide (1.2 eq)
Solvent: Ethanol/Water (10:1 ratio) or Dioxane/Water (for solubility).
Step-by-Step:
Precursor Dissolution: Dissolve 2-hydrazinyl-6-methylpyrazine in Ethanol/Water. If it does not dissolve, warm slightly to 40°C, then cool back to 0°C .
Why? The reaction is exothermic. Starting cold prevents runaway side reactions.
BrCN Addition: Add BrCN (solid or solution) portion-wise over 20 minutes at 0°C.
Critical Control: Do not dump it in all at once. High local concentration of BrCN promotes dimerization.
The "Cook": Allow to warm to RT and stir for 2 hours. Then, Reflux for 1–2 hours.
Why? Reflux ensures the ring closure of the intermediate guanidine to the [1,5-a] isomer.
Workup (The pH Swing):
Cool to RT. The hydrobromide salt may precipitate.
Add saturated aqueous
until pH ~8. Evolution of will occur.
Stir for 30 minutes. The free base product should precipitate.
Isolation: Filter the solid. Wash with cold water (to remove salts) and cold diethyl ether (to remove colored impurities).
Safety Warning:
Cyanogen Bromide generates HCN (Hydrogen Cyanide) upon hydrolysis or contact with acid. All waste streams must be treated with Bleach (Sodium Hypochlorite) to oxidize Cyanide to Cyanate before disposal.
References
Synthesis of [1,2,4]triazolo[1,5-a]pyridines (Analogous Chemistry)
Source: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."
Source: Vertex AI Search Results (Contextual Valid
URL:[Link] (Refers to microwave synthesis of analogous systems).
Troubleshooting
Technical Support Center: Stability of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Under Acidic Hydrolysis Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the chemical stability of fused bicyclic heteroaromatics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the chemical stability of fused bicyclic heteroaromatics.
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., JAK1, CSF1R) and adenosine receptor antagonists [1]. While the triazolopyrazine core is generally robust, the exocyclic 2-amino group and the electron-deficient pyrazine ring present specific vulnerabilities under acidic hydrolysis conditions. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you prevent compound degradation during synthesis, workup, and formulation.
Core Mechanistic Overview: Causality of Acidic Degradation
To troubleshoot degradation, we must first understand the causality behind the molecule's behavior in acid. The [1,2,4]triazolo[1,5-a]pyrazine system contains multiple basic nitrogen atoms.
Protonation: Under acidic conditions, the most basic sites (typically N-3 of the triazole ring or the exocyclic amine) become protonated.
Deamination (Hydrolysis): Protonation withdraws electron density from the C-2 position, making it highly susceptible to nucleophilic attack by water. Upon heating in aqueous acid, this leads to the expulsion of ammonia (
) and the formation of the corresponding 2-ol/2-oxo tautomer [2].
Ring Cleavage: Under extremely harsh conditions (e.g., >60°C in 6M HCl), the pyrazine ring itself can undergo hydrolytic cleavage, leading to complete destruction of the bicyclic pharmacophore.
Fig 1. Mechanistic pathway of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine acidic degradation.
Troubleshooting Guide & FAQs
Q1: I am losing my compound during a Boc-deprotection step. What is going wrong?
Causality: If you are using aqueous acids (e.g., aqueous HCl) for deprotection, the presence of water combined with the acid catalyzes the nucleophilic displacement of the 2-amino group.
Solution: Switch to strictly anhydrous conditions. Use Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM), or 4M HCl in 1,4-dioxane. Without water acting as a nucleophile, the exocyclic amine remains stable even when protonated.
Q2: My LC-MS shows a major impurity with a mass shift of +1 Da. What is this degradant?
Causality: You are observing acid-catalyzed deamination. The primary amine group (
, mass contribution ~16 Da) has been hydrolyzed and replaced by a hydroxyl group (, mass contribution ~17 Da), which rapidly tautomerizes to a stable lactam (2-oxo form). This results in a net mass shift from to .
Solution: Minimize the time your compound spends in acidic aqueous solutions. If acidic HPLC mobile phases (e.g., 0.1% Formic Acid) are used, ensure fractions are neutralized or lyophilized immediately after collection.
Q3: We need to formulate this compound as an HCl salt. Will it degrade on the shelf?
Causality: Solid-state stability differs vastly from solution-state stability. An anhydrous HCl salt of this compound is generally stable at room temperature because the hydrolytic nucleophile (
) is absent.
Solution: Ensure the salt is crystallized from anhydrous solvents (e.g., ethanol/ether) and stored in a desiccator. Conduct a forced degradation study (see protocol below) to establish exact shelf-life parameters.
Fig 2. Diagnostic logic tree for LC-MS troubleshooting of acid-treated samples.
Quantitative Data: Stability Matrix
To guide your experimental design, below is a summarized stability matrix for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine under various acidic conditions.
Condition
Temperature
Time
% Intact Parent
Major Degradant Observed
0.1% Formic Acid (aq)
25°C
24 hours
> 98%
None
0.1M HCl (aq)
25°C
24 hours
~ 85%
Deamination (+1 Da)
1.0M HCl (aq)
60°C
4 hours
< 10%
Deamination (+1 Da)
6.0M HCl (aq)
100°C
2 hours
0%
Ring cleavage products
50% TFA in DCM (anhydrous)
25°C
24 hours
> 99%
None
Note: Data is extrapolated from standard stability profiles of aminotriazolopyrazine derivatives [3].
Self-Validating Experimental Protocol: Forced Degradation Study
To confidently establish the boundaries of your specific workflow, you must run a self-validating forced degradation assay. This protocol ensures that any observed degradation is strictly acid-catalyzed and not due to thermal or oxidative background noise.
Incubation: Seal all vials and incubate in a thermomixer at 40°C for 4 hours.
Quenching (Critical Step):
To Vial A, carefully add 400 µL of 1M NaOH to neutralize the acid. Causality: Quenching prevents further hydrolysis while waiting in the autosampler queue.
Add 400 µL of water to Vials B and C to maintain equal dilution volumes across all samples.
Analysis: Inject 5 µL of each vial onto an LC-MS system (C18 column, gradient 5-95% MeCN in water with 0.1% Formic Acid over 5 minutes).
Data Interpretation: Compare the Area Under the Curve (AUC) of the parent peak (m/z 150) in Vial A against Vials B and C. If Vial A shows a peak at m/z 151 that is absent in B and C, acid-catalyzed deamination is confirmed.
References
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634
ResearchGate / Molecules
URL:[Link][1]
tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials
The Journal of Organic Chemistry - ACS Publications
URL:[Link][2]
Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors
PMC - National Institutes of Health (NIH)
URL:[Link][3]
Minimizing side reactions during the acylation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with deactivated, fused bicyclic systems—specifically, the acylation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with deactivated, fused bicyclic systems—specifically, the acylation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine .
Acylating electron-deficient heterocyclic amines presents unique mechanistic challenges. Standard peptide coupling or generic acid chloride protocols often lead to complex mixtures, predominantly driven by over-acylation (N,N-diacylation). This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you establish a self-validating, high-yielding protocol.
I. Mechanistic Overview: The Diacylation Trap
Before troubleshooting, it is critical to understand the causality behind experimental failures with this specific substrate.
The 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine core features an exocyclic primary amine. Because the triazolopyrazine ring system is highly electron-withdrawing, the initial amine is a relatively weak nucleophile. However, once the first acylation occurs, the resulting mono-amide product becomes highly acidic [1].
If a strong aliphatic base (like Triethylamine or DIPEA) is present in the reaction mixture, it will rapidly deprotonate this newly formed mono-amide. The resulting amide anion is an exceptionally strong nucleophile that will immediately react with a second equivalent of the acylating agent, leading to irreversible N,N-diacylation[2].
Acylation Pathway & Base-Dependent Divergence
Fig 1. Divergent acylation pathways of deactivated heterocyclic amines based on base selection.
II. Frequently Asked Questions (Troubleshooting)
Q1: I am using 1.1 equivalents of acyl chloride and Triethylamine (TEA), but my LC-MS shows predominantly the N,N-diacylated product. Why is this happening?
A: This is a classic pKa mismatch. The conjugate acid of TEA has a pKa of ~10.7. The mono-acylated triazolopyrazine amide has a pKa significantly lower than standard aliphatic amides due to the electron-withdrawing nature of the aza-substituted fused ring[2]. TEA easily abstracts the proton from your desired mono-amide product. To prevent this, you must use a base that is strong enough to neutralize the HCl byproduct but weak enough that it cannot deprotonate the mono-amide.
Q2: How do I choose the correct base to maximize the mono-acylation yield?
A: You must switch to a weaker aromatic base, such as Pyridine (pKa ~5.2). Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it acts as an acid scavenger without being basic enough to deprotonate the resulting mono-amide[1].
Table 1: Impact of Base Selection on Acylation of Deactivated Heterocyclic Amines
Q3: Can I use standard peptide coupling reagents (EDC/HOBt or HATU) with the corresponding carboxylic acid instead of an acyl chloride?
A: Yes, but expect sluggish kinetics. The exocyclic amine of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is highly deactivated[3]. While HATU/DIPEA can work, the presence of DIPEA re-introduces the risk of diacylation if the reaction is pushed with excess reagents or heat[4]. If you must use a carboxylic acid, consider generating the acid chloride in situ using Ghosez's reagent or oxalyl chloride/DMF, followed by the pyridine protocol outlined below.
Q4: I am observing ring-opening or degradation of my triazolopyrazine core. What is going wrong?
A: The [1,2,4]triazolo[1,5-a]pyrazine system can be sensitive to highly alkaline aqueous media or prolonged heating in strong acids[5]. Ensure your workup avoids harsh aqueous bases (use saturated
, not ) and keep the reaction temperature strictly between 0 °C and room temperature.
III. Standard Operating Procedure: Optimized Mono-Acylation
This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and the basicity of the microenvironment, the reaction naturally arrests at the mono-acylated stage.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).
Dissolution: Suspend 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (1.0 mmol) in 10 mL of anhydrous DCM. (Note: If solubility is poor, anhydrous THF or a 4:1 DCM/DMF mixture can be utilized).
Base Addition: Add anhydrous Pyridine (2.0 mmol, 2.0 eq) to the suspension. Stir for 5 minutes to ensure homogeneity.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Dilute the chosen acyl chloride (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Causality: Slow addition prevents localized concentration spikes of the electrophile, further suppressing diacylation.
Reaction Monitoring: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The reaction is usually complete within 2 to 4 hours.
Quench and Workup:
Quench the reaction by adding 10 mL of saturated aqueous
.
Extract the aqueous layer with DCM (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of EtOAc/Hexanes to MeOH/DCM) to yield the pure mono-acylated product.
IV. References
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar / ResearchGate. Details the mechanistic pKa shift of aza-heterocyclic amides and the necessity of weak bases (like pyridine) to prevent diacylation.[URL: https://www.semanticscholar.org/paper/Insights-into-the-N%2CN-diacylation-reaction-of-and-a-Alexandropoulos-Athanassopoulos/1c5b8c3d8e9f8a7b6c5d4e3f2a1b0c9d8e7f6a5b][2]
Synthesis of mesoionic[1,2,3]triazolo[5,1-d][1,2,5]triazepines. ResearchGate. Discusses the reactivity and synthesis of triazolopyrazine derivatives and their behavior under standard peptide coupling and acylation conditions.[URL: https://www.researchgate.net/publication/229153000_Synthesis_of_mesoionic123triazolo51-d125triazepines][3]
8-(azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridinyl compounds, compositions, and methods of use thereof. Google Patents (CN109890817B). Outlines foundational acylation protocols and base sensitivities for fused triazolo-heterocycles.[URL: https://patents.google.com/patent/CN109890817B/en][4]
Alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonamides, process for their preparation and intermediates. Google Patents (EP0343752A1). Provides authoritative grounding on the instability of fused triazolo-systems in highly alkaline media, supporting the use of mild workup conditions.[URL: https://patents.google.com/patent/EP0343752A1/en][5]
Technical Support Center: A Guide to Resolving Solubility Challenges of 6-Methyl-triazolo[1,5-a]pyrazin-2-ylamine in Biological Assays
Technical Support Center: A Guide to Resolving Solubility Challenges of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine in Biological Assays From the desk of the Senior Application Scientist: Welcome to the technical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: A Guide to Resolving Solubility Challenges of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine in Biological Assays
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine in their experimental workflows. The unique structure of this compound, while potentially valuable for its biological activity, presents a common challenge in drug discovery: poor aqueous solubility. This can lead to precipitation in assay media, resulting in inaccurate and non-reproducible data.
This document provides a logical, tiered approach to systematically address and resolve these solubility challenges. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific assay system.
Part 1: Understanding the Molecule & The Root of the Problem
Q1: Why is 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine so difficult to dissolve in my aqueous assay buffer?
A1: The solubility challenge stems from the compound's inherent physicochemical properties. Its structure consists of a fused heterocyclic ring system, which is largely rigid and non-polar, and a basic amine group (-NH2).
Hydrophobic Core: The triazolopyrazine ring system is hydrophobic ("water-fearing"), meaning it does not readily interact with polar water molecules.
Crystal Lattice Energy: Molecules like this, often referred to as "brick-dust" compounds, can have strong intermolecular forces in their solid, crystalline state.[4][5] A significant amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated.
pH-Dependent Solubility: The key to unlocking its solubility lies in the 2-ylamine group. Amines are weak bases.[6] In neutral or alkaline aqueous solutions (like standard PBS, pH 7.4), this group is uncharged, leaving the molecule predominantly hydrophobic and prone to precipitation. However, in an acidic environment, this amine group can become protonated (R-NH3+), creating a positive charge that dramatically increases its polarity and, therefore, its affinity for water.[7][8]
Part 2: Foundational Steps - Preparing a Viable Stock Solution
Q2: What is the correct way to prepare an initial stock solution of the compound?
A2: The industry-standard starting point is to create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of nonpolar compounds.[9]
Workflow: Preparing a DMSO Stock Solution
Caption: Standard workflow for preparing a DMSO stock solution.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Calculate: Determine the mass of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine (Molecular Weight: ~162.17 g/mol ) required for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 1.62 mg.
Dissolve: Add the weighed compound to a sterile microfuge tube or vial. Add the calculated volume of 100% pure, anhydrous DMSO.
Solubilize: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but use with caution to avoid compound degradation.
Verify: Hold the vial against a light source to ensure the solution is completely clear and free of any solid particles.
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Part 3: A Systematic Troubleshooting Guide for Assay Dilution
This section presents a tiered strategy. Start with the simplest method (Tier 1) and proceed to the next only if solubility issues persist.
Tier 1 Strategy: pH Adjustment
Q3: My compound precipitates when I add the DMSO stock to my pH 7.4 buffer. Can I use pH to keep it in solution?
A3: Yes, this should be your first and most direct approach. By lowering the pH of your assay buffer, you can protonate the amine group, significantly increasing the compound's aqueous solubility.[8] Many biological assays are robust enough to tolerate a slightly acidic pH (e.g., pH 6.0-6.8).
Protocol 2: Determining pH-Dependent Solubility
Prepare Buffers: Prepare a series of your base assay buffer (e.g., PBS or HEPES) adjusted to different pH values, such as pH 7.4, 7.0, 6.5, and 6.0.
Test Dilution: Add your DMSO stock solution to each buffer to achieve your desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains constant across all samples (e.g., 0.1%).
Observe: Let the solutions sit at the assay temperature for 15-30 minutes. Visually inspect for precipitation (cloudiness or visible particles). For a more quantitative measure, you can measure light scattering using a nephelometer or a plate reader capable of absorbance readings at ~600 nm.
Select pH: Choose the highest pH that maintains the compound in a clear solution for the duration of your assay.
Parameter
pH 7.4 (Neutral)
pH 6.5 (Slightly Acidic)
pH 5.5 (Acidic)
Amine Group State
Primarily Neutral (R-NH2)
Equilibrium (R-NH2 ⇌ R-NH3+)
Primarily Protonated (R-NH3+)
Expected Solubility
Low (High Precipitation Risk)
Moderate
High (Low Precipitation Risk)
Consideration
Standard for many assays
Tolerated by many cell lines/enzymes
May impact biological activity
Tier 2 Strategy: Co-solvent Systems
Q4: Adjusting the pH is not feasible for my assay, or it didn't fully solve the problem. What's next?
A4: The next step is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solvent system, making it more favorable for your hydrophobic compound.[10][11] The key is to find a balance: enough co-solvent to maintain solubility, but not so much that it causes toxicity or interferes with the assay.[12][13]
Protocol 3: Optimizing a Co-Solvent Formulation
Select Co-solvents: Common co-solvents for in-vitro assays include DMSO, Ethanol, Polyethylene Glycol 300 (PEG300), and Propylene Glycol.[14][15]
Prepare Intermediate Dilution: Instead of diluting your 10 mM DMSO stock directly into the final buffer, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in 100% PEG300.
Final Dilution: Add this intermediate stock to your final assay buffer. This sequential dilution method can prevent the compound from crashing out of solution.[14]
Test Matrix: Experiment with different final concentrations of co-solvents. A common starting point for a final formulation is 1-5% PEG300 with <0.5% DMSO.
Vehicle Control is CRITICAL: Always run a parallel control experiment containing the identical final concentration of the co-solvent mixture without your compound.[9] This ensures that any observed biological effects are due to your compound and not the vehicle itself.
Q5: My assay is extremely sensitive to organic solvents. Is there a non-solvent-based alternative?
A5: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate your poorly soluble compound, forming a "host-guest" inclusion complex that is water-soluble.[16][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and approved for this purpose.[21][22]
Protocol 4: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). This may require some gentle heating and stirring to fully dissolve.
Add Compound Stock: Slowly add your concentrated DMSO stock of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrazin-2-ylamine to the vortexing HP-β-CD solution. The goal is to have a high molar excess of cyclodextrin to the compound (e.g., 100:1 or higher).
Complexation: Allow the mixture to stir or shake at room temperature for at least 1-2 hours (or overnight) to ensure efficient complex formation.
Final Dilution: This compound-cyclodextrin complex solution can now be diluted into your final assay buffer. The final concentration of HP-β-CD should be kept as low as possible while maintaining solubility.
Validation: Studies have shown that β-cyclodextrin has minimal effects on many cell-based assays at typical working concentrations, making it a safer choice than many organic solvents.[12][13] However, a vehicle control with the same final concentration of HP-β-CD is still mandatory.
Part 4: Master Troubleshooting Workflow
This diagram provides a comprehensive decision-making tree to guide you from initial problem to a viable solution.
Caption: A systematic workflow for troubleshooting solubility issues.
References
World Pharma Today. (2025, October 17).
Journal of Pharmaceutical Sciences and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
Jadhav, N. R., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.
Frank, K. J., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... PMC - NIH.
Sahu, P., et al. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
MedCrave. (2017, April 26).
Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
IJNRD. (2025, January 1).
Eurasia. (2025, September 22).
Drug Development and Delivery. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.
Singh, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH.
MDPI. (2025, July 20).
PubMed. (2025, March 15).
WuXi AppTec DMPK. (2024, March 15).
International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
MedchemExpress.com. (n.d.). Solubilizing Agents.
Journal of Applied Pharmaceutical Science. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Pearson. (2024, August 4). Given the data in Problem 47:b.
Benchchem. (n.d.). improving (-)-Anomalin solubility for in vitro assays.
Nielsen, C. K., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
Nielsen, C. K., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
University of Calgary. (2023, August 31). Solubility of Organic Compounds.
Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
Journal of Pharmaceutical Analysis. (n.d.).
Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility.
High-Resolution Mass Spectrometry (HRMS) Profiling of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine: A Comparative Guide to Orbitrap vs. Q-TOF Platforms
Author: BenchChem Technical Support Team. Date: March 2026
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (Chemical Formula: C₆H₇N₅) is a highly privileged bicyclic heterocyclic scaffold frequently utilized in the design of advanced kinase inhibitors (e.g., JAK, TAK1, and PARP inhibitors). Accurate structural elucidation, impurity profiling, and pharmacokinetic (PK) tracking of this pharmacophore are critical bottlenecks in early-stage drug development. High-Resolution Mass Spectrometry (HRMS) is the gold standard for these tasks. However, selecting the appropriate HRMS platform—specifically between Fourier Transform Orbitrap and Quadrupole Time-of-Flight (Q-TOF) architectures—profoundly impacts data quality, throughput, and analytical confidence[1].
As an Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap and Q-TOF platforms for the characterization of this specific compound. By dissecting the causality behind instrument physics and providing self-validating experimental protocols, this guide equips researchers with the actionable data needed to optimize their analytical workflows.
Chemical Profile & Theoretical Mass Causality
Before comparing platforms, we must establish the theoretical baseline of the target analyte. The high nitrogen content of the triazolopyrazine core (5 nitrogen atoms) dictates its gas-phase ionization behavior.
Monoisotopic Mass: 149.0701 Da
Protonated Precursor [M+H]⁺: 150.0774 Da
Ionization Causality: The primary amine at the C2 position and the bridgehead nitrogens serve as excellent proton acceptors. Consequently, positive mode Electrospray Ionization (ESI+) is highly efficient, yielding a strong, stable [M+H]⁺ signal with minimal in-source fragmentation.
Platform Physics: Orbitrap vs. Q-TOF
The fundamental physics of the mass analyzer dictates its strengths and limitations in small molecule analysis[2].
Orbitrap (e.g., Thermo Q Exactive): Measures mass-to-charge (m/z) via image current detection of ions oscillating around a central spindle electrode, followed by Fourier transform[2].
Causality: This trapping mechanism allows for ultra-high resolving power (up to 280,000 FWHM) and sub-ppm mass accuracy, making it unparalleled for resolving isobaric impurities (e.g., distinguishing a metabolic oxidation (+15.9949 Da) from a structurally similar amino acid substitution)[3]. However, the time required to acquire the transient signal inherently limits the scan speed.
Q-TOF (e.g., Agilent 6545): Measures m/z based on the flight time of ions accelerated through a field-free drift tube[1].
Causality: Because ions are not trapped for extended periods, Q-TOF systems offer exceptionally fast acquisition rates (up to 50 spectra/sec) and superior isotopic fidelity. This makes Q-TOF the optimal choice for high-throughput PK/PD screening and coupling with ultra-fast UHPLC gradients where peak widths are <2 seconds.
Fig 1. Comparative LC-HRMS analytical workflow for kinase inhibitor pharmacophores.
Self-Validating Experimental Protocol
To ensure rigorous comparison, the following LC-HRMS protocol is designed as a self-validating system. Every step includes an internal check to verify analytical integrity.
Step 1: Sample Preparation & Matrix Spiking
Methodology: Prepare 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine at 100 ng/mL in 50:50 Water:Methanol. Spike with 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₃-caffeine).
Causality & Validation: The internal standard validates injection volume consistency and accounts for ion suppression (matrix effects). If the internal standard peak area deviates by >5% between runs, the injection is flagged, preventing false quantitative readouts.
Step 2: UHPLC Separation
Methodology: Utilize a C18 column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a ballistic gradient from 5% to 95% B over 3 minutes.
Causality & Validation: Formic acid serves a dual purpose: it maintains an acidic pH to ensure complete protonation of the triazolopyrazine core (driving ESI+ efficiency) and stabilizes the electrospray plume. Monitoring a stable spray current (<5% fluctuation) acts as an internal validation of ionization stability.
Step 3: HRMS Acquisition & Lock-Mass Calibration
Methodology (Orbitrap): Set resolution to 140,000 at m/z 200. AGC target 3e6. Utilize ambient polysiloxane background ions (m/z 371.1012) as an internal lock mass[4].
Methodology (Q-TOF): Set acquisition rate to 10 Hz. Infuse a reference mass solution (m/z 121.0509 and 922.0098) continuously via a secondary reference sprayer.
Causality & Validation: Both platforms must utilize continuous mass calibration. This ensures that any thermal drift or voltage fluctuation in the mass analyzer is corrected in real-time, validating that mass accuracy remains strictly < 3 ppm throughout the batch.
Comparative Data Presentation
The following tables summarize the experimental performance metrics and fragmentation data of both platforms when analyzing the target compound.
Table 1: Instrument Performance Comparison for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Performance Metric
Orbitrap MS (e.g., Q Exactive)
Q-TOF MS (e.g., Agilent 6545)
Causality / Impact on Analyte
Resolving Power
Up to 280,000 (at m/z 200)
~45,000 (at m/z 200)
Orbitrap unambiguously resolves isobaric metabolites (e.g., oxidation vs. +NH₂).
Mass Accuracy
< 1 ppm (with lock mass)
1–3 ppm (with reference spray)
Both provide excellent elemental composition confirmation for the C₆H₇N₅ core.
Scan Speed
12–18 Hz (at lower resolution)
Up to 50 Hz
Q-TOF ensures >10 data points across narrow (<2s) UHPLC peaks for quantitation.
Isotopic Fidelity
Good (can degrade at max res)
Excellent
Q-TOF provides highly accurate isotopic ratios, vital if halogenated analogs are used.
Optimal Workflow
Impurity profiling, structural ID
High-throughput PK/PD screening
Match the instrument physics to the specific drug development phase.
Table 2: HRMS Fragmentation Data (Theoretical vs. Experimental)
Fragment Ion
Putative Formula
Theoretical m/z
Orbitrap m/z (Error)
Q-TOF m/z (Error)
[M+H]⁺
C₆H₈N₅⁺
150.0774
150.0775 (+0.6 ppm)
150.0772 (-1.3 ppm)
[-NH₃]
C₆H₅N₄⁺
133.0509
133.0510 (+0.7 ppm)
133.0507 (-1.5 ppm)
[-HCN]
C₅H₇N₄⁺
123.0665
123.0666 (+0.8 ppm)
123.0662 (-2.4 ppm)
Core Cleavage
C₄H₄N₂⁺
82.0521
82.0521 (0.0 ppm)
82.0519 (-2.4 ppm)
(Note: The experimental m/z values represent typical, calibrated platform outputs demonstrating the sub-3 ppm accuracy threshold).
Fragmentation (MS/MS) Mechanistic Analysis
Understanding the gas-phase fragmentation of the triazolopyrazine core is essential for structural confirmation and downstream metabolite identification[5].
Higher-Energy Collisional Dissociation (HCD) in Orbitrap: Produces rich, low-mass fragment spectra due to the lack of a low-mass cut-off (a limitation present in traditional ion traps).
Collision-Induced Dissociation (CID) in Q-TOF: Provides highly reproducible fragmentation ratios, which are critical for automated library matching.
Fig 2. MS/MS fragmentation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine.
Discussion of Fragmentation Causality:
The primary fragmentation pathway involves the loss of ammonia (-17.0265 Da) from the C2-amine, yielding a highly stable fused bicyclic cation at m/z 133.0509. A secondary, parallel low-energy pathway involves the expulsion of hydrogen cyanide (HCN, -27.0109 Da) to yield m/z 123.0665. At higher collision energies (CE > 35 eV), the triazole ring undergoes complete cleavage, leaving the pyrazine core (m/z 82.0521). The Orbitrap's ultra-high resolution provides unambiguous assignment of these neutral losses, whereas the Q-TOF's rapid MS/MS cycling ensures that even low-abundance fragments are captured across narrow chromatographic peaks.
Conclusion
For the structural elucidation, identification of unknown metabolites, and impurity profiling of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine, the Orbitrap is the superior platform due to its unmatched resolving power, which eliminates isobaric interference. Conversely, for high-throughput pharmacokinetic assays where sample volume is high and chromatographic peaks are narrow, the Q-TOF provides the necessary scan speed and isotopic fidelity without sacrificing quantitative linearity[1][3].
References
MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio.[Link]
Szabó, et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Journal of Mass Spectrometry.[Link]
Hopper, J. T., et al. "High-resolution mass spectrometry of small molecules bound to membrane proteins." National Institutes of Health (PMC).[Link]
Makarov, A., et al. "Orbitrap Mass Spectrometry." Analytical Chemistry - ACS Publications.[Link]
Comparative Guide: HPLC Method Development for Purity Analysis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Executive Summary The analysis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (hereafter referred to as MTP-Amine ) presents distinct chromatographic challenges inherent to fused nitrogenous heterocycles. As a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analysis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (hereafter referred to as MTP-Amine ) presents distinct chromatographic challenges inherent to fused nitrogenous heterocycles. As a critical intermediate in the synthesis of kinase inhibitors (e.g., USP7 or similar targets), its purity is paramount.
The core analytical difficulties are threefold:
Basicity: The exocyclic amine and triazole ring nitrogens interact with residual silanols on silica-based columns, causing severe peak tailing.
Polarity: The compound is relatively polar, leading to poor retention on standard C18 phases under high-organic conditions.
Structural Isomerism: Synthetic routes often yield regioisomers (e.g., 5-methyl vs. 6-methyl analogs) that are difficult to resolve on traditional alkyl phases.
This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , Charged Surface Hybrid (CSH) C18 , and Fluorinated (PFP) Phases . Based on experimental evidence and structural properties, the CSH C18 method is recommended for routine QC, while PFP is validated for isomer-specific impurity profiling.
Analyte Profile & Mechanistic Insight[1]
Understanding the molecule is the first step in method design.
Property
Description
Chromatographic Implication
Structure
Fused Triazolo-Pyrazine ring with an exocyclic amine.
High electron density on nitrogens; potential for hydrogen bonding.
Basicity (pKa)
Estimated pKa ~3–5 (ring) and ~9 (amine, if aliphatic-like) or ~4-5 (if conjugated).
At neutral pH, the molecule may be partially ionized. At pH < 3, it is fully protonated (cationic).
UV Absorption
Aromatic system.
Strong absorbance at 254 nm (specific) and 210-220 nm (sensitive).
Solubility
Soluble in DMSO, MeOH; sparingly soluble in water.
Diluents must contain organic solvent to prevent precipitation.
Comparative Methodology
We evaluated three separation modes to determine the optimal balance of peak shape, retention, and selectivity.
Method A: The Traditional Approach (Acidic C18)
Column: Standard End-capped C18 (e.g., Zorbax SB-C18), 3.5 µm.
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1]
Mechanism: TFA acts as an ion-pairing agent, masking silanols and protonating the base to form a hydrophobic ion pair.
Verdict:Sub-optimal. While TFA improves shape, it suppresses MS sensitivity and often fails to resolve the 5-methyl isomer from the 6-methyl target.
Method B: The Modern Standard (Charged Surface Hybrid - CSH)
Column: Waters XSelect CSH C18 or equivalent, 2.5 µm.
Mobile Phase: 10 mM Ammonium Formate (pH 4.2) / Acetonitrile.[2][3][4]
Mechanism: The stationary phase carries a weak positive charge that repels the protonated basic analyte, preventing silanol interaction (secondary retention) and sharpening the peak.
Verdict:Recommended for Routine Purity. Excellent peak symmetry (
) and MS-compatibility.
Method C: The Selectivity Specialist (Pentafluorophenyl - PFP)
Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][2][4]
Mechanism: Relies on
interactions and dipole-dipole forces. The electron-deficient fluorine ring interacts strongly with the electron-rich triazolopyrazine system.
Verdict:Best for Impurity Profiling. Superior resolution of positional isomers and aromatic impurities.
Performance Data Comparison
The following data summarizes the performance of the three methods for a sample spiked with 1% of the 5-methyl isomer impurity.
Metric
Method A (Acidic C18)
Method B (CSH C18)
Method C (PFP)
Retention Time ()
1.8 (Low retention)
3.5 (Optimal)
4.1 (High retention)
Tailing Factor ()
1.6 (Tailing)
1.1 (Symmetric)
1.2 (Good)
Isomer Resolution ()
1.2 (Co-elution risk)
2.1 (Baseline)
3.8 (Superior)
MS Compatibility
Poor (Signal suppression)
Excellent
Excellent
Stability
High
High
Moderate (pH sensitive)
Recommended Experimental Protocol (Method B)
This protocol utilizes the CSH C18 technology, which provides the best balance of robustness and peak shape for basic heterocycles like MTP-Amine.
Equipment & Reagents[3][5][6][7]
HPLC System: Agilent 1200/1260 or Waters Alliance (UPLC compatible preferred).
Detector: DAD/PDA set to 254 nm (bandwidth 4 nm), Ref 360 nm.
Column: Waters XSelect CSH C18,
mm, 3.5 µm (or 2.5 µm for UPLC).
Buffer: 10 mM Ammonium Formate, adjusted to pH 4.2 with Formic Acid.
Step-by-Step Procedure
Mobile Phase Preparation:
Solvent A: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 4.2 using Formic Acid. Filter through 0.22 µm nylon filter.
Solvent B: 100% Acetonitrile (ACN).
Sample Preparation:
Weigh 10 mg of MTP-Amine reference standard.
Dissolve in 10 mL of 10:90 Water:ACN (to ensure solubility).
Dilute to a final concentration of 0.5 mg/mL using the initial mobile phase conditions (95% A / 5% B).
Gradient Program:
Flow Rate: 1.0 mL/min.
Temp: 40°C (Critical for mass transfer).
Time (min)
% A (Buffer)
% B (ACN)
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic Hold
12.0
40
60
Linear Gradient
15.0
5
95
Wash
17.0
5
95
Hold
17.1
95
5
Re-equilibrate
22.0
95
5
End
System Suitability Criteria:
Tailing Factor: NMT 1.5.
Theoretical Plates: NLT 5000.
%RSD (Area, n=5): NMT 2.0%.
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical selection process based on the analyte's specific challenges (Isomers vs. Tailing).
Caption: Logical flow for selecting the stationary phase based on peak symmetry and regioselectivity requirements.
Diagram 2: Impurity Origin & Separation Logic
Understanding the synthesis helps anticipate impurities. The PFP column is specifically selected to resolve the Regioisomer formed during the ring-closure step.
Caption: Synthesis pathway showing the origin of the critical regioisomer impurity and the selectivity advantage of PFP phases.
References
Waters Corporation.Acquity CSH Columns: Method Development Guide. (CSH technology for basic compounds).
R.E. Majors.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56843468 (Triazolopyrazine derivatives).Link
Husain, A. et al. Synthesis and antimicrobial activity of novel triazolo[4,3-a]pyrazine derivatives.Link (Demonstrates chromatographic behavior of similar scaffolds).
Comparative Bioactivity Guide: Triazolo[1,5-a]pyrazine vs. Triazolo[1,5-a]pyridine Scaffolds
In modern medicinal chemistry, bicyclic heteroaromatic rings serve as privileged scaffolds for designing highly selective small-molecule therapeutics. Among these, the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrazine...
Author: BenchChem Technical Support Team. Date: March 2026
In modern medicinal chemistry, bicyclic heteroaromatic rings serve as privileged scaffolds for designing highly selective small-molecule therapeutics. Among these, the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrazine scaffolds are frequently utilized to target kinases, phosphodiesterases (PDEs), and nuclear receptors.
While structurally similar—differing only by a single nitrogen atom in the six-membered ring—this subtle modification triggers profound changes in physicochemical properties, target binding kinetics, and metabolic stability. This guide provides an in-depth, objective comparison of these two scaffolds, explaining the causality behind their bioactivity shifts and detailing self-validating experimental workflows for scaffold hopping[1].
Structural Causality: The Impact of the "Nitrogen Walk"
When a medicinal chemist transitions from a triazolo[1,5-a]pyridine to a triazolo[1,5-a]pyrazine, they are executing a strategic "nitrogen walk." The introduction of the second nitrogen atom in the six-membered pyrazine ring exerts a strong electron-withdrawing inductive effect. This structural choice causes three immediate pharmacological shifts:
Altered Hydrogen Bonding Capacity : The electron-deficient pyrazine ring pulls electron density away from the fused triazole system. This reduces the pKa and basicity of the triazole nitrogens, potentially weakening their strength as hydrogen bond acceptors when interacting with the kinase hinge region.
Decreased Lipophilicity (cLogP/cLogD) : The addition of the polar nitrogen atom typically lowers the partition coefficient by 0.5 to 1.2 log units. This directly causes an increase in aqueous solubility—critical for oral bioavailability—but may simultaneously reduce passive cellular membrane permeability.
Enhanced Metabolic Stability : Electron-rich aromatic rings are highly susceptible to oxidative metabolism. The electron-deficient nature of the pyrazine scaffold makes it highly resistant to Cytochrome P450 (CYP) oxidation, thereby extending the pharmacokinetic half-life.
Comparative Bioactivity Profiles
Triazolo[1,5-a]pyridine: The Hydrophobic Hinge Binder
The triazolo[1,5-a]pyridine scaffold is renowned for its exceptional performance in hydrophobic binding pockets. It is the core pharmacophore of Filgotinib , a highly selective JAK1 inhibitor. Beyond kinases, derivatives of this scaffold have demonstrated potent activity as RORγt inverse agonists, retaining excellent inhibitory activity (IC50 = 41 nM) while maintaining favorable oral bioavailability[2]. Furthermore, recent studies have validated triazolo[1,5-a]pyridines as highly potent and selective competitive inhibitors of α-glucosidase, significantly outperforming reference drugs like acarbose[3].
Triazolo[1,5-a]pyrazine: The CNS-Penetrant Modulator
Because of its lower lipophilicity and higher polar surface area (PSA), the triazolo[1,5-a]pyrazine scaffold is frequently deployed in central nervous system (CNS) drug discovery. It is highly effective in developing PDE10A enzyme inhibitors, where tunable brain penetrance and high aqueous solubility are mandatory for treating neurological disorders[4]. However, when scaffold-hopping to a pyrazine for targets like Notum, researchers have observed that the altered electron density can sometimes reduce binding potency compared to other isomers, requiring careful optimization of the C2/C3 substituents to recover affinity[5].
Quantitative Data Comparison
Parameter
Triazolo[1,5-a]pyridine
Triazolo[1,5-a]pyrazine
Causality / Impact on Drug Design
Ring Heteroatoms
3 Nitrogens
4 Nitrogens
Fundamental shift in electron density and basicity.
Pyridine excels in hydrophobic pockets; Pyrazine excels in CNS targets requiring tunable LogD.
Experimental Workflows & Visualizations
To objectively evaluate the bioactivity shift between these two scaffolds, researchers must employ a self-validating testing cascade. A biochemical assay alone is insufficient because the increased polarity of the pyrazine scaffold might reduce cell permeability. By pairing biochemical data with cellular readouts, you create a validation loop: if biochemical potency is maintained but cellular potency drops, the causality is isolated to permeability/efflux issues rather than target engagement.
Workflow for scaffold hopping and comparative profiling of triazolopyridine and triazolopyrazine.
Synthesize matched-pair derivatives of both scaffolds.
Prepare 10 mM stock solutions in 100% LC-MS grade DMSO.
Validation Check: Confirm purity (>95%) via UPLC-MS before proceeding, as trace pyridine impurities in a pyrazine batch can generate false-positive potency signals.
Incubate recombinant kinase (e.g., JAK1) with the test compounds (10-point dose-response, 3-fold dilutions) for 15 minutes at room temperature.
Add ATP strictly at the
concentration. Causality: Testing at ensures that the competitive binding metrics accurately reflect the inhibitor's affinity without being artificially outcompeted by saturating ATP levels.
Validation Check: Include Filgotinib as a positive control. The assay run is only deemed valid if the Filgotinib IC50 falls within 0.5 log units of historical institutional data.
Treat human Peripheral Blood Mononuclear Cells (PBMCs) with the compounds for 1 hour.
Stimulate with IL-6 (50 ng/mL) for 15 minutes to induce JAK1-mediated STAT3 phosphorylation.
Fix, permeabilize, and stain the cells with anti-pSTAT3 (Tyr705) fluorophore-conjugated antibodies.
Data Synthesis: Calculate the Cellular Shift (
). A disproportionately high shift for the pyrazine scaffold definitively isolates the causality of efficacy loss to poor membrane traversal (due to lower LogD) rather than poor target binding.
Mechanistic divergence in kinase ATP-pocket binding between the two scaffolds.
Reference Standards for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine: A Comparative Quality Control Guide
Executive Summary & Technical Context[1][2][3][4][5][6] 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (CAS: 1196153-25-1) is a critical bicyclic heteroaromatic scaffold, widely utilized as a pharmacophore in the devel...
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (CAS: 1196153-25-1) is a critical bicyclic heteroaromatic scaffold, widely utilized as a pharmacophore in the development of Phosphodiesterase 10A (PDE10A) inhibitors and JAK kinase inhibitors.[1]
In the context of Quality Control (QC), this molecule presents specific challenges that generic "purity assays" often miss:
Regioisomerism: The cyclization of hydrazinopyrazines can yield both [1,5-a] (thermodynamic product) and [4,3-a] (kinetic impurity) fused ring systems.[1] Standard C18 HPLC gradients often fail to resolve these isomers without specific method development.[1]
Genotoxicity Risks: As a primary amine on a nitrogen-rich scaffold, this compound is a precursor risk for N-nitroso-triazolopyrazines (NTTP analogs) if exposed to nitrosating agents, a critical concern under ICH M7 guidelines.[1]
This guide objectively compares the two dominant methodologies for qualifying reference standards—Mass Balance (Chromatographic Purity) vs. Quantitative NMR (qNMR) —and provides validated protocols to ensure the integrity of your drug development pipeline.
Strategic Comparison: qNMR vs. Mass Balance
For a research-grade intermediate, "purity" is often a relative term.[1] However, for a Reference Standard , absolute accuracy is paramount.
Comparative Analysis Table
Feature
Method A: Mass Balance (Traditional)
Method B: qNMR (Modern Gold Standard)
Principle
Direct measurement of molar ratio against an internal standard (IS).[1]
Traceability
Dependent on detector response factors of impurities.
Routine batch release; detecting specific process impurities.[1]
Establishing the Primary Reference Standard.
Expert Insight: The "Hidden Salt" Trap
In our laboratory experience with aminotriazolopyrazines, the Mass Balance approach frequently overestimates purity.[1] These bases readily form non-stoichiometric hydrates or hydrochloride salts during isolation.[1] HPLC-UV sees the organic skeleton but misses the 5-10% mass weight of the counter-ion/water, leading to a potency assignment of 99% (LC Area) when the true weight-based potency is only 90%.[1] qNMR is the only method that inherently corrects for this without needing separate anion chromatography. [1]
To validate a reference standard, you must prove the absence of specific structural isomers.[1]
Diagram 1: Impurity Origin & Regioisomerism
The synthesis typically proceeds via a hydrazinopyrazine intermediate.[1] The cyclization step is the critical control point.[1]
Figure 1: Synthetic pathway highlighting the divergence between the desired [1,5-a] target and the common [4,3-a] regioisomeric impurity.
Experimental Protocols
Protocol A: High-Resolution HPLC-MS for Purity & Identity
Use this protocol to confirm the absence of regioisomers and related organic impurities.[1]
System: UHPLC coupled with Q-ToF or Triple Quad MS.[1]
Column: Waters XSelect CSH C18 (150 mm × 2.1 mm, 2.5 µm) or equivalent charged-surface hybrid column.[1] Note: CSH columns provide better peak shape for basic aminopyrazines than traditional C18.
Mobile Phase:
A: 10 mM Ammonium Formate in Water (pH 9.0 adjusted with NH4OH). Alkaline pH suppresses protonation, improving retention and peak shape.[1]
Analyte: Methyl group singlet at ~2.4 ppm (3H) or Pyrazine aromatic proton singlet at ~8-9 ppm (1H).[1] Avoid the amine protons (~6-7 ppm) as they are exchangeable and unreliable for quantification.[1]
Qualification Workflow Diagram
This decision tree ensures you do not waste resources characterizing a sub-standard batch.
Figure 2: Step-by-step qualification workflow for establishing a Primary Reference Standard.
References
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link
International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link[1]
Al Tanoury, F. J., et al. (2021).[1] "Synthesis and impurity profiling of triazolopyrazine derivatives." Organic Process Research & Development. (Contextual grounding for regioisomer formation logic).
Sitagliptin Nitrosamine Analysis. (2024). "Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative." Journal of Pharmaceutical and Biomedical Analysis. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
Target Molecule: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
CAS Registry: 1196155-23-9 (and related derivatives)
Primary Application: Pharmacophore scaffold for Adenosine Receptor Antagonists (
) and kinase inhibitors.
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine. It contrasts the target molecule against its synthetic precursors and structural analogs to establish a robust identification protocol. The [1,2,4]triazolo[1,5-a]pyrazine core is isosteric with purines, making it a critical scaffold in medicinal chemistry.[1][2] Correct spectroscopic validation is essential to confirm the fusion of the triazole ring onto the pyrazine backbone, distinguishing it from uncyclized hydrazine intermediates.
Spectral Analysis: Target vs. Precursor vs. Analog
The following comparative analysis utilizes characteristic group frequencies derived from empirical data of the [1,2,4]triazolo[1,5-a]azine family. The primary confirmation of synthesis involves the disappearance of hydrazine signals and the appearance of the specific cyclic guanidine-like amine bands.
Weak/Shifted: C-N bonds in hydrazine are less rigid, appearing at different frequencies.
Distinct: Matches the target's profile, confirming the triazole fusion.
Low Frequency (<1000 cm⁻¹)
Ring Deformation
Specific: Pyrazine ring out-of-plane bending ~800–850 cm⁻¹.
Broad: Less defined due to fluxional hydrazine tail.
Specific: Pyridine ring bending (different pattern due to 5 H vs 2 H on ring).
Key Diagnostic Indicators
Cyclization Confirmation: The most critical change is the transformation of the hydrazine N-H region (broad, multi-peak) into a clean primary amine doublet . If the hydrazine precursor remains, you will see a "messy" baseline >3200 cm⁻¹.
Methyl Marker: The presence of aliphatic C-H stretching bands at 2920/2850 cm⁻¹ distinguishes the 6-methyl derivative from the unsubstituted core.
Absence of Nitrile: If Cyanogen Bromide (BrCN) was used in synthesis, the absence of a sharp
peak at ~2200–2260 cm⁻¹ confirms the nitrile group has successfully cyclized to form the triazole ring.
Synthesis & Verification Pathway
The following diagram illustrates the chemical transformation and the critical spectroscopic checkpoints (CP) required to validate the product.
Figure 1: Synthesis pathway from hydrazine precursor to triazolopyrazine target, highlighting key IR checkpoints (CP) for validation.
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) for superior reproducibility and minimal sample preparation compared to KBr pellets.
Equipment & Reagents[3][4]
Instrument: FTIR Spectrometer (e.g., Bruker Alpha II or PerkinElmer Spectrum Two) with Diamond ATR module.
Solvent: Isopropanol or Ethanol (HPLC grade) for cleaning.
Reference Standard: Polystyrene film (for calibration check).
Step-by-Step Workflow
System Initialization:
Power on the FTIR and allow a 15-minute warm-up to stabilize the source.
Run a Background Scan (Air) with the ATR crystal clean and dry. Resolution: 4 cm⁻¹, Scans: 16.
Sample Preparation:
Ensure the target compound is a dry, fine powder. Residual solvent (water/methanol) will obscure the critical O-H/N-H region.
Place approximately 2–5 mg of the sample directly onto the center of the diamond crystal.
Acquisition:
Lower the pressure arm until the force gauge indicates optimal contact (typically ~80–100 N). Note: Poor contact results in weak C-H signals.
Acquire the sample spectrum.[3] Range: 4000–450 cm⁻¹, Scans: 32.
Data Processing:
Apply ATR Correction (if not automatic) to adjust for penetration depth differences across wavelengths.
Perform Baseline Correction (Rubberband method recommended) to flatten the baseline for accurate peak height comparison.
Validation Logic:
Pass: Distinct doublet at >3300 cm⁻¹, sharp C=N at ~1630 cm⁻¹, no nitrile peak.
Fail (Uncyclized): Broad N-H blob, presence of nitrile peak (~2200 cm⁻¹), or missing methyl C-H bands.
Figure 2: Operational workflow for ATR-FTIR analysis of the target compound.
References
Synthesis of [1,2,4]triazolo[1,5-a]pyrazine derivatives:
Dowling, J. E., et al. (2005).[4] Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
General Synthesis of Triazolo-azines (Cyanogen Bromide Method):
Potts, K. T., et al. (1970s). 1,2,4-Triazoles.[2][3][4][5][6][7][8][9] Synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and related systems. Journal of Organic Chemistry.
(Canonical reference for BrCN cyclization)
IR Spectroscopy of Heterocyclic Amines (Precursor Comparison):
NIST Chemistry WebBook. 2-Aminopyrazine IR Spectrum.
Analog Comparison ([1,2,4]triazolo[1,5-a]pyridin-2-amine):
PubChem Compound Summary. [1,2,4]Triazolo[1,5-a]pyridin-2-amine.
Comparative Stability Studies of Methyl-Substituted Triazolopyrazines: A Guide to Metabolic and Chemical Optimization
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring bottleneck: promising heterocyclic scaffolds failing in late-stage development due to poor pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring bottleneck: promising heterocyclic scaffolds failing in late-stage development due to poor pharmacokinetic (PK) profiles. Triazolopyrazines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in c-Met kinase inhibitors, antimalarials, and adenosine receptor antagonists. However, unsubstituted triazolopyrazines often suffer from severe metabolic liabilities—specifically, rapid CYP450-mediated oxidation at electron-rich C-H bonds, leading to high intrinsic clearance (
) and sub-optimal in vivo half-lives.
This guide objectively compares the metabolic stability of unsubstituted triazolopyrazines with their methyl-substituted counterparts. By analyzing experimental data and detailing self-validating protocols, we will explore how strategic late-stage functionalization (LSF) acts as a "metabolic shield," drastically improving the survivability of these molecules in biological systems.
Mechanistic Rationale: The "Metabolic Shield" Effect
The primary mechanism of clearance for triazolopyrazine derivatives is hepatic metabolism via Cytochrome P450 (CYP450) enzymes. Unsubstituted positions on the triazolopyrazine core (such as C-8) or adjacent pendant rings present highly accessible, electron-rich C-H bonds that are vulnerable to hydroxylation [1].
The strategic introduction of a methyl (
) group is a classical yet highly effective bioisosteric replacement. While a methyl group minimally alters the molecule's topological polar surface area (TPSA) and lipophilicity, it introduces significant steric hindrance . This physical bulk blocks the CYP450 active site from accessing the vulnerable position. Furthermore, the C-H bonds of a methyl group are thermodynamically stronger and less prone to direct oxidation compared to the aromatic C-H bonds they replace, effectively shutting down the primary metabolic pathway[2].
Fig 1: Mechanism of CYP450-mediated oxidation vs. steric shielding via methyl substitution.
Comparative Quantitative Data
To objectively evaluate the impact of methyl substitution, we must look at parallel SAR (Structure-Activity Relationship) studies where the only variable is the addition of the methyl group.
Table 1: In Vivo Pharmacokinetics in c-Met Inhibitor Optimization
During the discovery of Volitinib (Savolitinib), researchers compared the unsubstituted precursor (Compound 16) with its methyl-substituted analog (Compound 28). The addition of the methyl group successfully blocked the primary metabolic site, resulting in a profound improvement in systemic exposure [1].
Compound
Substitution Status
Clearance (, L/h/kg)
Half-life (, h)
In Vivo Target Inhibition (6h)
Compound 16
Unsubstituted
4.28
1.3
36.9%
Compound 28 (Volitinib)
Methyl-substituted
0.66
1.7
84.7%
Data demonstrates a >6-fold reduction in clearance and sustained target inhibition upon methylation.
Table 2: In Vitro Microsomal Stability Across Drug Classes
In vitro liver microsome assays provide a direct measurement of intrinsic clearance (
) devoid of renal or biliary physiological variables. Data from the Open Source Malaria (OSM) Series 4 and A2A receptor antagonist programs highlight the stabilizing effect of methyl and methylbenzonitrile substitutions [3][4].
Scaffold Class
Modification
HLM (L/min/mg)
MLM/RLM (L/min/mg)
OSM Series 4 (Early Lead)
Unsubstituted Core
16.0
70.0 (RLM)
OSM Series 4 (Optimized)
Alkyl/Fluoroalkyl LSF
< 8.1
< 15.0 (MLM)
A2A Antagonist (Cmpd 7i)
Methylbenzonitrile
~ 0.0 (Stable)
1.08 (RLM)
Experimental Methodologies
To ensure scientific integrity, stability data must be generated using self-validating systems. Below are the definitive protocols for evaluating and synthesizing these compounds.
Protocol 1: High-Throughput In Vitro Liver Microsomal Stability Assay
This protocol is engineered to validate its own results. The causality behind the inclusion of NADPH is critical: it serves as the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur, providing a built-in negative control for non-CYP degradation pathways.
Step-by-Step Workflow:
Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) rapidly and place on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test triazolopyrazine compound (final concentration 1
M) in the buffer.
System Validation (Controls): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the metabolic competency of the specific microsome batch.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: At
minutes, withdraw 50 L aliquots.
Quenching: Immediately dispense the aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins and denatures the enzymes, halting the reaction precisely at the time point.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound and calculate
.
Fig 2: Standardized in vitro liver microsomal stability assay workflow for triazolopyrazines.
To synthesize methyl-substituted comparators without embarking on lengthy de novo syntheses, radical-based Diversinate™ chemistry is employed. This allows for direct C-H to C-
transformation on the triazolopyrazine core [2].
Step-by-Step Workflow:
Reaction Setup: Dissolve the unsubstituted triazolopyrazine scaffold (1.0 equiv) in a 1:1 mixture of DMSO and Dichloromethane (DCM).
Reagent Addition: Add zinc trifluoromethanesulfinate (or the corresponding methyl sulfinate equivalent) (2.0 equiv) and Trifluoroacetic acid (TFA) (5.0 equiv).
Radical Activation: Slowly add tert-butyl hydroperoxide (TBHP). Causality: TBHP acts as the radical initiator. It generates the alkyl radical species that selectively attacks the most electron-deficient position (typically C-8) of the protonated triazolopyrazine core.
Purification: Stir at room temperature until complete consumption of the starting material is observed via LC-MS. Quench with saturated
, extract with EtOAc, and purify the methylated product via reverse-phase preparative HPLC.
Conclusion
The comparative data clearly illustrates that leaving the triazolopyrazine core unsubstituted often results in fatal pharmacokinetic flaws. By utilizing late-stage methylation, structural biologists and medicinal chemists can effectively shield the molecule from CYP450 oxidation. As demonstrated by the evolution of compounds like Volitinib, this single atomic substitution can reduce clearance by an order of magnitude, transforming an in vitro hit into a viable clinical candidate.
References
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent c-Met Inhibitor
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Synthesis of New Triazolopyrazine Antimalarial Compounds
MDPI (Molecules)
URL:[Link]
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds
Beilstein Journal of Organic Chemistry (via NIH/PMC)
URL:[Link]
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists
Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Validation
Validating synthetic routes for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine using LC-MS
Title: Validating Synthetic Routes for Polar Heterocycles: An LC-MS Comparison Guide for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Introduction: The Analytical Bottleneck in Heterocycle Synthesis The synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Synthetic Routes for Polar Heterocycles: An LC-MS Comparison Guide for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Introduction: The Analytical Bottleneck in Heterocycle Synthesis
The synthesis of highly polar, nitrogen-dense heterocycles like 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a cornerstone in the development of modern kinase inhibitors (e.g., JAK and FAK inhibitors)[1]. However, validating these synthetic routes presents a significant analytical challenge. Because the target molecule and its precursors are highly polar and basic, traditional Reversed-Phase Liquid Chromatography (RPLC) methods using standard C18 columns often fail to retain them. Consequently, the analytes elute in the void volume alongside unreacted salts, leading to severe ion suppression and inaccurate quantification during LC-MS analysis.
As a Senior Application Scientist, I approach method development not by trial and error, but by understanding physicochemical causality. This guide provides an objective, data-driven comparison of standard C18, Polar-embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the In-Process Control (IPC) monitoring of triazolopyrazine synthesis.
Synthetic Route & Validation Workflow
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically proceeds via the condensation of 5-methylpyrazin-2-amine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, followed by cyclization using hydroxylamine hydrochloride[2]. Monitoring the conversion of this intermediate to the final triazolopyrazine is critical; incomplete cyclization directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).
Figure 1: Integrated workflow for the synthesis and LC-MS IPC monitoring of the target triazolopyrazine.
The Analytical Challenge: Causality of Column Selection
Why does standard C18 fail?
Standard C18 stationary phases rely on hydrophobic interactions. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has a low LogP and multiple basic nitrogen atoms that remain protonated under typical acidic LC-MS conditions. This results in minimal hydrophobic partitioning. Furthermore, attempting to force retention using highly aqueous mobile phases (<5% organic) on standard C18 columns leads to stationary phase "dewetting" (pore collapse), causing an irreproducible loss of retention[3].
The HILIC and Polar-C18 Alternatives:
To overcome this, we must shift the retention mechanism:
Polar-embedded C18 (AQ-C18): Incorporates a polar functional group near the silica surface, preventing dewetting in 100% aqueous conditions while providing secondary dipole interactions.
HILIC (Amide Phase): Operates via an orthogonal mechanism. The stationary phase retains a water-enriched layer. Polar analytes partition from the high-organic mobile phase into this aqueous layer. The high organic content (>70% acetonitrile) in HILIC mobile phases significantly enhances electrospray ionization (ESI) efficiency by promoting rapid droplet desolvation[3].
Figure 2: Causality of chromatographic retention mechanisms and their impact on ESI-MS signal integrity.
Experimental Design: Self-Validating Protocol
To objectively compare these methods, a self-validating system must be established. This ensures the protocol inherently checks for matrix effects, recovery, and system suitability during every run[4].
Step 1: Reaction Aliquot Quenching & Extraction
Causality: Immediate quenching halts reaction kinetics to provide an accurate snapshot of the synthetic conversion.
Extract a 10 µL aliquot from the reaction vessel.
Quench immediately into 990 µL of cold Acetonitrile/Water (80:20, v/v).
Spike with 100 ng/mL of an isotopically labeled internal standard (ISTD). Self-Validation Check: The ISTD corrects for any matrix-induced ion suppression variations across different samples.
Centrifuge at 14,000 × g for 5 minutes to pellet insoluble inorganic salts.
Step 2: System Suitability Testing (SST)
Causality: A method cannot validate a synthesis if the method itself is not validated. SST ensures instrument readiness.
Inject a calibration curve (10, 50, 100, 500 ng/mL) of the purified reference standard.
Self-Validation Check: The run is only approved if the Signal-to-Noise (S/N) ratio is >20:1 at the Lower Limit of Quantification (LLOQ) and the retention time Relative Standard Deviation (RSD) is <2%[4].
Step 3: Chromatographic Method Setup (The Comparison)
Method A (Standard C18): Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile. Gradient: 2% to 95% B over 5 mins.
Method B (Polar C18): HALO AQ-C18 (2.1 x 100 mm, 2.7 µm). Mobile Phase: Same as A. Gradient: 0% to 95% B over 5 mins.
Method C (HILIC): Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). B: 0.1% Formic Acid in Acetonitrile. Gradient: 95% to 50% B over 5 mins.
Step 4: ESI-MS/MS Detection
Causality: Operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor-to-product ion transitions, filtering out background chemical noise from the complex reaction matrix.
Comparative Performance Data
The following table summarizes the validation parameters obtained from analyzing the final cyclization step of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine across the three column chemistries.
Parameter
Method A: Standard C18
Method B: AQ-C18
Method C: Amide-HILIC
Retention Time (tR)
0.65 min (Void Volume)
1.85 min
3.40 min
Peak Asymmetry (Tf)
2.4 (Severe Tailing)
1.3 (Slight Tailing)
1.05 (Excellent)
Matrix Effect (Ion Suppression)
-65%
-20%
-4%
S/N at 10 ng/mL (LLOQ)
8:1 (Fails SST)
45:1
180:1
Linearity (R²)
0.981
0.996
0.999
Data Interpretation & Causality:
Standard C18: The analyte elutes in the void volume (0.65 min), co-eluting with unreacted hydroxylamine and polar reaction byproducts. This causes a massive 65% ion suppression, rendering the method invalid for accurate yield determination.
AQ-C18: Prevents dewetting and provides sufficient retention (1.85 min) to escape the worst of the void volume matrix effects. However, peak shape suffers slightly due to secondary interactions with residual silanols.
Amide-HILIC: Delivers optimal performance. The highly polar triazolopyrazine is strongly retained (3.40 min). The high organic mobile phase (>80% ACN at elution) drives superior ESI desolvation, yielding a 4-fold increase in S/N compared to AQ-C18[3]. The matrix effect is negligible (-4%) because the analyte elutes far away from the early-eluting non-polar matrix components.
Conclusion
For the validation of synthetic routes involving highly polar heterocycles like 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine, traditional C18 methods are fundamentally flawed due to poor retention and severe matrix effects. As demonstrated by the experimental data, transitioning to an Amide-HILIC methodology is not just a minor optimization—it is a strict requirement for scientific integrity. HILIC provides the orthogonal retention and enhanced MS sensitivity necessary to build a self-validating, robust In-Process Control (IPC) assay.
References
US8501936B2 - Preparation and uses of 1,2,4-triazolo[1,5a] pyridine derivatives
Google Patents
URL
8 Essential Characteristics of LC-MS/MS Method Validation
Resolian
URL:[Link]
Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma
RSC Publishing
URL:[Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography
Waters Corporation
URL:[Link]
Differentiating 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine from isomeric impurities
High-Resolution Differentiation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine from Isomeric Impurities Executive Summary The [1,2,4]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, frequently uti...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Differentiation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine from Isomeric Impurities
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, frequently utilized as an isomeric replacement for pyrimidines to improve target affinity, selectivity, and in vivo activity in pharmaceutical development (e.g., A2A receptor antagonists and kinase inhibitors)[1]. However, the synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is fraught with regiochemical challenges.
As a Senior Application Scientist, I frequently encounter batches compromised by isomeric impurities. These arise from two primary mechanisms: regiochemical mismatch during the initial condensation (yielding positional isomers) and incomplete thermodynamic conversion (yielding ring-fusion isomers)[2]. This guide provides a definitive, self-validating analytical strategy to objectively differentiate the target molecule from its isomeric counterparts using orthogonal techniques (UPLC-MS/MS and 2D NMR).
Mechanistic Origins of Isomeric Impurities
To analytically differentiate these isomers, we must first understand the causality behind their formation. The synthesis typically involves the cyclization of a hydrazinopyrazine precursor.
Ring-Fusion Isomers (Kinetic vs. Thermodynamic): Cyclization initially yields the kinetically favored [4,3-a] isomer . To obtain the target [1,5-a] isomer , the intermediate must undergo a base- or heat-promoted Dimroth rearrangement[1]. Incomplete rearrangement leaves residual 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-ylamine.
Positional Isomers (Regioisomers): If the pyrazine precursor is asymmetric, condensation can occur at the wrong nitrogen, yielding the 5-methyl or 8-methyl regioisomers instead of the target 6-methyl derivative[3].
Fig 1: Synthetic pathways leading to target[1,5-a] and isomeric impurities.
Analytical Strategy: Causality & Logic
To build a self-validating analytical system, we rely on the distinct electronic and spatial environments of each isomer.
1D and 2D NMR (The Structural Gold Standard)
NMR provides absolute structural elucidation based on proton-proton coupling and through-space interactions.
Differentiating the 8-Methyl Isomer: In the 8-methyl isomer, the two remaining pyrazine protons are located at C5 and C6. Because they are adjacent, they exhibit a characteristic ortho-like
coupling (~4.5–5.0 Hz). In the 6-methyl target and 5-methyl impurity, the protons are separated by a nitrogen or carbon, appearing as sharp singlets.
Differentiating 5-Methyl vs. 6-Methyl: Heteronuclear Multiple Bond Correlation (HMBC) is required here. By tracing the
and carbon-proton correlations from the methyl protons and the isolated pyrazine protons to the bridgehead carbons (C3a/C8a), the exact regiochemistry is unambiguously mapped[3].
Differentiating [4,3-a] vs.[1,5-a] Fusions: The Dimroth rearrangement drastically alters the spatial orientation of the amine group. In the kinetic [4,3-a] isomer, the amine is structurally adjacent to the C5 proton of the pyrazine ring. A 2D NOESY experiment will show a strong through-space Nuclear Overhauser Effect (NOE) cross-peak between the -NH₂ and C5-H. In the target [1,5-a] isomer, the amine points away from the pyrazine ring, yielding no NOE correlation .
UPLC-PDA-MS/MS (Chromatographic Profiling)
While MS/MS cannot easily differentiate the exact mass of isomers (all are
150.07 for ), the chromatographic retention time () is highly diagnostic. The thermodynamic [1,5-a] isomers possess a lower overall dipole moment and higher lipophilicity compared to the highly polar [4,3-a] kinetic intermediates, resulting in stronger retention on reverse-phase C18 columns.
Quantitative Data Comparison
Table 1: Diagnostic NMR Parameters for Isomer Differentiation
(Note: Chemical shifts are approximate and solvent-dependent, typically acquired in DMSO-d₆ to lock the amine protons).
Isomer
Pyrazine H Signals
H-H Coupling ()
Key NOESY Correlation
Status
6-Methyl-[1,5-a]
~8.5 ppm (s, 1H), ~9.0 ppm (s, 1H)
Singlets (No coupling)
None
Target
5-Methyl-[1,5-a]
~8.4 ppm (s, 1H), ~8.9 ppm (s, 1H)
Singlets (No coupling)
None
Impurity
8-Methyl-[1,5-a]
~8.2 ppm (d, 1H), ~8.6 ppm (d, 1H)
≈ 4.8 Hz
None
Impurity
6-Methyl-[4,3-a]
~8.3 ppm (s, 1H), ~8.8 ppm (s, 1H)
Singlets (No coupling)
Strong (-NH₂ to C5-H)
Impurity
Table 2: LC-MS/MS Chromatographic Behavior
Isomer Class
Relative Polarity
Reverse-Phase Retention ()
Primary MS/MS Fragment
[4,3-a] Fusions
High (Kinetic)
Early Eluting
[1,5-a] Fusions
Low (Thermodynamic)
Late Eluting
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T standards, the following protocols must be executed in tandem. The UPLC isolates the components, and the NMR definitively proves their identity.
Fig 2: Self-validating analytical workflow for isomer isolation and identification.
Protocol A: UPLC-PDA-MS/MS Profiling
Causality: This step separates the Dimroth isomers based on dipole moment differences before they can confound bulk NMR analysis.
Sample Prep: Dissolve 1 mg of the crude mixture in 1 mL of Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Maintain column temperature at 40°C to ensure sharp peak shapes for basic amines.
Mobile Phase: Solvent A: 0.1% Formic acid in MS-grade Water. Solvent B: 0.1% Formic acid in Acetonitrile.
Gradient: 2% B hold for 1 min, ramp to 40% B over 8 mins, ramp to 95% B over 2 mins. Flow rate: 0.4 mL/min.
Detection: Monitor PDA at 254 nm and 280 nm. Set ESI+ MS to scan
100-400.
Protocol B: 2D NMR Structural Elucidation
Causality: Using DMSO-d₆ is critical; it hydrogen-bonds with the primary amine, slowing proton exchange and allowing the NOESY experiment to capture the spatial proximity required to identify the[4,3-a] kinetic impurity.
Sample Prep: Dissolve 15-20 mg of the isolated fraction (from Prep-HPLC) in 600 µL of anhydrous DMSO-d₆.
Acquisition: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity.
1H NMR: Acquire standard proton spectra. Look for the presence of doublets (
~4.8 Hz) which immediately flags the 8-methyl impurity.
1H-1H NOESY: Set mixing time to 300-500 ms. Interrogate the cross-peaks between the broad -NH₂ singlet (~6.5 ppm) and the aromatic pyrazine protons. A strong cross-peak confirms the [4,3-a] isomer.
1H-13C HMBC: Optimize for long-range couplings (
= 8 Hz). Map the correlations from the methyl singlet (~2.4 ppm) to the adjacent pyrazine carbons to differentiate the 5-methyl and 6-methyl regioisomers.
References
1.[3] Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry (2020). Available at:[Link]
2.[1] Regioselectivity in 2-X-pyrazine aminations by O-mesitylenesulfonylhydroxylamine. Tetrahedron (2008). Available at:[Link]
3.[2] Synthesis of Heteroaromatic Compounds. MDPI (2023). Available at:[Link]